Iriflophenone-3-C-beta-flucoside
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904231 | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104669-02-5 | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Iriflophenone-3-C-beta-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various plant species, including those of the genera Aquilaria, Cyclopia, and Dryopteris.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Iriflophenone-3-C-beta-glucoside, detailed experimental protocols for their determination, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General Properties
| Property | Value | Source |
| IUPAC Name | (1S)-1,5-anhydro-1-[2,4,6-trihydroxy-3-(4-hydroxybenzoyl)phenyl]-D-glucitol | N/A |
| Synonyms | Iriflophenone 3-C-glucoside, Iriflophenone 3-C-β-D-glucopyranoside | [3] |
| CAS Number | 104669-02-5 | [3] |
| Appearance | Off-white to light yellow solid/crystalline powder | [3] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Iriflophenone-3-C-beta-glucoside. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.
| Property | Value | Method | Source |
| Molecular Formula | C₁₉H₂₀O₁₀ | - | [3] |
| Molecular Weight | 408.36 g/mol | - | [3] |
| Melting Point | 272.66-278.08 °C | Experimental | [4] |
| Boiling Point | 669.9 ± 55.0 °C | Predicted | N/A |
| Density | 1.680 ± 0.06 g/cm³ | Predicted | N/A |
| pKa | 7.04 ± 0.50 | Predicted | N/A |
Solubility Profile
The solubility of Iriflophenone-3-C-beta-glucoside is a critical parameter for its biological activity and formulation.
| Solvent | Solubility | Concentration | Method | Source |
| DMSO | Soluble | 11 mg/mL | Experimental | [5] |
| Methanol | Soluble | Not specified | N/A | N/A |
| Water | Soluble | Not specified | N/A | N/A |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 6.12 mM | Experimental | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical and biological properties of Iriflophenone-3-C-beta-glucoside.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of Iriflophenone-3-C-beta-glucoside using a standard capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using the Capillary Method.
Procedure:
-
Sample Preparation: Ensure the Iriflophenone-3-C-beta-glucoside sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to about 20°C below this temperature.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
-
Observation: Observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of Iriflophenone-3-C-beta-glucoside in water.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Procedure:
-
Sample Preparation: Add an excess amount of solid Iriflophenone-3-C-beta-glucoside to a known volume of distilled water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of Iriflophenone-3-C-beta-glucoside in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of pKa (Potentiometric Titration)
This protocol provides a general method for determining the acid dissociation constant (pKa) of a flavonoid-like compound such as Iriflophenone-3-C-beta-glucoside using potentiometric titration.
Procedure:
-
Solution Preparation: Prepare a standard solution of Iriflophenone-3-C-beta-glucoside of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acidic functional groups have been neutralized.
Signaling Pathways and Mechanism of Action
Iriflophenone-3-C-beta-glucoside exerts its biological effects through various mechanisms, with its anti-diabetic properties being the most studied.
Anti-Diabetic Activity
The anti-diabetic effects of Iriflophenone-3-C-beta-glucoside are primarily attributed to its influence on glucose metabolism. One of the key pathways implicated is the AMP-activated protein kinase (AMPK) signaling pathway.[6]
AMPK Signaling Pathway Activation by Iriflophenone-3-C-beta-glucoside
Caption: Proposed mechanism of Iriflophenone-3-C-beta-glucoside in modulating glucose and lipid metabolism via the AMPK signaling pathway.
Iriflophenone-3-C-beta-glucoside is believed to activate AMPK, a central regulator of cellular energy homeostasis. This activation leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[4][7]
Furthermore, activated AMPK is known to down-regulate the expression of key lipogenic enzymes.[6] This includes the sterol regulatory element-binding protein 1c (SREBP-1c), which is a master transcriptional regulator of fatty acid synthesis.[8] By inhibiting SREBP-1c, Iriflophenone-3-C-beta-glucoside can subsequently reduce the expression of its downstream targets, such as fatty acid synthase (FAS) and hormone-sensitive lipase (HSL), leading to decreased lipogenesis.[6]
Other Biological Activities
-
α-Glucosidase Inhibition: Iriflophenone-3-C-beta-glucoside has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the intestine. This action slows down glucose absorption and contributes to its anti-hyperglycemic effect.[1][2]
-
Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.[1]
-
Antimicrobial Activity: Studies have demonstrated the antibacterial potential of Iriflophenone-3-C-beta-glucoside against various bacterial strains.[2][9]
-
Anti-inflammatory Activity: It has also been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory disorders.[1][2]
Conclusion
Iriflophenone-3-C-beta-glucoside is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. This technical guide has provided a summary of its key physicochemical properties and outlined standardized protocols for their determination. The elucidation of its role in the AMPK signaling pathway offers a molecular basis for its anti-diabetic effects. Further research, particularly to obtain more experimentally verified physicochemical data and to fully delineate its mechanisms of action, will be crucial for unlocking its full therapeutic potential.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iriflophenone 3-C-glucoside | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to Iriflophenone-3-C-β-glucoside
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Elucidation of the Structure and Spectral Characteristics of Iriflophenone-3-C-β-glucoside.
Iriflophenone-3-C-β-glucoside, a C-glycosylbenzophenone, is a naturally occurring phenolic compound found in a variety of plant species, including those of the genera Aquilaria, Mangifera, and Dryopteris.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, and potential antidiabetic properties. This technical guide provides a detailed overview of the structural elucidation and spectral data of Iriflophenone-3-C-β-glucoside, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Molecular Structure and Properties
Iriflophenone-3-C-β-glucoside possesses the molecular formula C₁₉H₂₀O₁₀ and a molecular weight of 408.36 g/mol . The core structure consists of a benzophenone skeleton, specifically a 2,4,6-trihydroxyphenyl group, linked to a 4-hydroxyphenyl group via a carbonyl bridge. A β-D-glucopyranosyl moiety is attached to the C-3 position of the 2,4,6-trihydroxyphenyl ring through a carbon-carbon bond, a defining feature of C-glycosides.
Caption: Chemical Structure of Iriflophenone-3-C-β-glucoside.
Spectral Data
The structural elucidation of Iriflophenone-3-C-β-glucoside is primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight of Iriflophenone-3-C-β-glucoside.
| Ion | Observed m/z | Calculated m/z | Formula |
| [M+H]⁺ | 409 | 409.1135 | C₁₉H₂₁O₁₀⁺ |
| [M+Na]⁺ | 431.0923 | 431.0954 | C₁₉H₂₀NaO₁₀⁺ |
Table 1: Mass Spectrometry Data for Iriflophenone-3-C-β-glucoside.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy are indispensable for the complete structural assignment of Iriflophenone-3-C-β-glucoside. The data presented below were typically acquired in deuterated acetone (acetone-d₆).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 5.99 | s | |
| H-2', H-6' | 7.65 | d | 8.7 |
| H-3', H-5' | 6.85 | d | 8.7 |
| H-1'' (anomeric) | 4.92 | d | 9.75 |
| H-2'' | 3.7 | m | |
| H-3'' | 3.6 | m | |
| H-4'' | ~3.4-3.5 | m | |
| H-5'' | 3.46 | m | |
| H-6''a, H-6''b | 3.84 | d | 3.27 |
Table 2: ¹H NMR Spectral Data of Iriflophenone-3-C-β-glucoside (in acetone-d₆).
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 104.6 |
| C-2 | 160.57 |
| C-3 | 96.82 |
| C-4 | 162.54 |
| C-5 | 106.72 |
| C-6 | 162.03 |
| C-7 (C=O) | 197.9 |
| C-1' | 133.21 |
| C-2', C-6' | 132.57 |
| C-3', C-5' | 115.28 |
| C-4' | 161.34 |
| C-1'' (anomeric) | 76.58 |
| C-2'' | 74.46 |
| C-3'' | 79.25 |
| C-4'' | 70.55 |
| C-5'' | 82.09 |
| C-6'' | 61.66 |
Table 3: ¹³C NMR Spectral Data of Iriflophenone-3-C-β-glucoside (in acetone-d₆).
Experimental Protocols
Isolation of Iriflophenone-3-C-β-glucoside
A general procedure for the isolation of Iriflophenone-3-C-β-glucoside from plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., leaves of Aquilaria sinensis) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The methanol extract, which typically contains the glycosidic compounds, is subjected to column chromatography on silica gel.
-
Purification: The fractions containing Iriflophenone-3-C-β-glucoside are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in a deuterated solvent such as acetone-d₆ or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
-
Mass Spectrometry: ESI-MS is performed on a mass spectrometer coupled with a liquid chromatography system. The analysis is typically carried out in both positive and negative ion modes.
Structure Elucidation Workflow
The definitive structure of Iriflophenone-3-C-β-glucoside is established through the careful analysis and integration of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for its structure elucidation.
References
Natural Plant Sources of Iriflophenone-3-C-beta-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural plant sources of Iriflophenone-3-C-beta-glucoside, a benzophenone derivative with significant pharmacological potential. The document details its quantitative occurrence, methodologies for its isolation and analysis, and its known biological signaling pathways.
Introduction
Iriflophenone-3-C-beta-glucoside is a C-glycosylated benzophenone that has garnered interest in the scientific community for its diverse biological activities, including antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1] Its natural occurrence in a variety of plant species makes it a promising candidate for the development of new therapeutics and nutraceuticals. This guide aims to be a comprehensive resource for professionals involved in the research and development of natural products.
Natural Plant Sources and Quantitative Data
Iriflophenone-3-C-beta-glucoside has been identified in several plant families. The primary sources reported in the literature are summarized in the table below, with quantitative data where available. It is important to note that the concentration of this compound can vary depending on the plant part, age of the plant, geographical location, and the extraction method used.
| Plant Species | Family | Plant Part | Quantitative Data | Reference(s) |
| Aquilaria sinensis | Thymelaeaceae | Leaves | 3.17% of the methanolic extract | [2] |
| Aquilaria crassna | Thymelaeaceae | Young Leaves | 39.9 mg/g of dry weight | |
| Aquilaria malaccensis | Thymelaeaceae | Not Specified | Presence confirmed | [1] |
| Cyclopia genistoides | Fabaceae | Leaves & Stems | 1.222 g/100 g of soluble solids (unfermented) | [1] |
| Mangifera indica | Anacardiaceae | Red Leaves | 4.218 mg/mL of extract | [3] |
| Dryopteris ramosa | Dryopteridaceae | Whole Plant | 39.15 mg isolated from an aqueous fraction of 450 g of dry plant material | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of Iriflophenone-3-C-beta-glucoside from plant materials.
Extraction and Isolation from Dryopteris ramosa
This protocol describes a typical procedure for the isolation of Iriflophenone-3-C-beta-glucoside from the aqueous fraction of a methanolic extract of Dryopteris ramosa.[4]
-
Extraction:
-
Air-dry and powder the plant material.
-
Perform cold maceration with methanol to obtain a crude methanolic extract (CME).
-
Evaporate the solvent under reduced pressure to yield the CME.
-
-
Fractionation:
-
Suspend the CME in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield respective fractions and a final aqueous fraction.
-
-
Isolation from Aqueous Fraction:
-
Subject the aqueous fraction to column chromatography on a Sephadex LH-20 column.
-
Further purify the resulting fractions using Medium Pressure Liquid Chromatography (MPLC) on a silica gel 60 column.
-
Achieve final purification by preparative Thin Layer Chromatography (TLC) to obtain pure Iriflophenone-3-C-beta-glucoside.
-
Workflow for the isolation of Iriflophenone-3-C-beta-glucoside.
High-Performance Liquid Chromatography (HPLC) Quantification
This section outlines a general reverse-phase HPLC (RP-HPLC) method suitable for the quantification of Iriflophenone-3-C-beta-glucoside in plant extracts. Method optimization is crucial for achieving accurate and reproducible results.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A typical mobile phase consists of a gradient of acetonitrile (Solvent B) and acidified water (e.g., 0.1% formic acid) (Solvent A).
-
A starting gradient could be 10-90% B over 30-40 minutes, followed by a wash and re-equilibration step.
-
-
Detection:
-
Monitor the elution at the maximum absorbance wavelength (λmax) of Iriflophenone-3-C-beta-glucoside, which is around 298 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of Iriflophenone-3-C-beta-glucoside at various concentrations.
-
Inject the plant extract samples and quantify the compound by comparing the peak area to the calibration curve.
-
-
Sample Preparation:
-
Dissolve the dried plant extract in the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect competitive ELISA is a sensitive method for the high-throughput quantification of Iriflophenone-3-C-beta-glucoside in a large number of plant samples.
-
Principle: This assay involves the competition between the free Iriflophenone-3-C-beta-glucoside in the sample and a fixed amount of enzyme-conjugated Iriflophenone-3-C-beta-glucoside for binding to a limited amount of specific polyclonal antibody coated on a microtiter plate. The signal is inversely proportional to the concentration of the analyte in the sample.
-
General Protocol:
-
Coating: Coat microtiter plate wells with a polyclonal antibody specific to Iriflophenone-3-C-beta-glucoside.
-
Blocking: Block the remaining unbound sites in the wells with a blocking agent (e.g., Bovine Serum Albumin).
-
Competition: Add the plant extract samples or standards along with a known amount of enzyme-labeled Iriflophenone-3-C-beta-glucoside to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Iriflophenone-3-C-beta-glucoside in the sample.
-
Quantification: Determine the concentration of the analyte in the samples by comparing their absorbance values to a standard curve.
-
Signaling Pathways
Iriflophenone-3-C-beta-glucoside exerts its biological effects by modulating several key signaling pathways.
Anti-Diabetic Activity: Enhancement of Glucose Uptake
The antidiabetic properties of Iriflophenone-3-C-beta-glucoside are partly attributed to its ability to enhance glucose uptake in adipocytes. This action is believed to be mediated through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[2]
Proposed GLUT4 translocation pathway modulated by Iriflophenone-3-C-beta-glucoside.
Anti-Inflammatory Activity
Iriflophenone-3-C-beta-glucoside has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[1] This suggests a potential interaction with key inflammatory signaling pathways like the NF-κB and MAPK pathways, which are critical regulators of these inflammatory molecules. The precise molecular targets of Iriflophenone-3-C-beta-glucoside within these pathways are a subject of ongoing research.
Hypothesized inhibition of the NF-κB pathway by Iriflophenone-3-C-beta-glucoside.
Conclusion
Iriflophenone-3-C-beta-glucoside is a promising natural compound with a range of pharmacological activities. This guide provides a foundational understanding of its natural sources, analytical methodologies, and biological mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to optimize its extraction and quantification from its diverse plant sources. This information is critical for the standardization and quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries.
References
A Technical Guide to the Putative Biosynthesis of Iriflophenone-3-C-beta-glucoside in Aquilaria sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquilaria sinensis, the primary source of the highly valued medicinal resin known as agarwood, produces a rich diversity of secondary metabolites. Among these are benzophenone glycosides, which exhibit a range of promising pharmacological activities. Iriflophenone-3-C-beta-glucoside, a C-glycosylated benzophenone, has been identified in A. sinensis and is noted for its potential antidiabetic, anti-inflammatory, and antioxidant properties.[1][2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.
This technical guide provides an in-depth overview of the putative biosynthetic pathway of Iriflophenone-3-C-beta-glucoside in A. sinensis. While the complete pathway has not been fully elucidated in this species, this document synthesizes current knowledge on benzophenone and C-glycoside biosynthesis from various plant species to propose a scientifically grounded pathway. It further details the experimental protocols required to identify the specific enzymes and genes involved, offering a roadmap for future research.
Proposed Biosynthesis Pathway
The biosynthesis of Iriflophenone-3-C-beta-glucoside is proposed to be a two-step process, beginning with the formation of the benzophenone aglycone scaffold, followed by a C-glucosylation event.
-
Formation of the Iriflophenone Aglycone: This step is catalyzed by a Type III Polyketide Synthase (PKS) , specifically a putative Benzophenone Synthase (BPS) .[3] The reaction involves the condensation of a starter molecule, likely a substituted benzoyl-CoA derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA, which serve as extender units. The resulting linear tetraketide intermediate undergoes intramolecular C2-C7 aldol cyclization and aromatization to form the characteristic diarylketone structure of the iriflophenone aglycone (2,4,6,3',4'-pentahydroxybenzophenone).
-
C-Glucosylation of the Aglycone: The final step is the attachment of a glucose moiety to the C-3 position of the iriflophenone aglycone via a stable C-C bond. This reaction is catalyzed by a putative UDP-dependent Glycosyltransferase (UGT) , specifically a C-glucosyltransferase (CGT) . The enzyme transfers a glucose molecule from an activated sugar donor, UDP-glucose, to the benzophenone acceptor, yielding Iriflophenone-3-C-beta-glucoside.
Caption: Putative biosynthesis pathway of Iriflophenone-3-C-beta-glucoside.
Quantitative Data Summary
Direct quantitative data on the enzyme kinetics and gene expression for this specific pathway in A. sinensis is not yet available. However, related data from literature provides context for the biological activity of the final product and the general transcriptional activity of related pathways in A. sinensis.
| Data Type | Compound / Gene | Method | Finding | Reference |
| Biological Activity | Iriflophenone-3-C-beta-glucoside | α-glucosidase inhibition assay | Exhibited stronger inhibition than the positive control, acarbose. | [2] |
| Gene Expression | Sesquiterpene biosynthesis genes | qRT-PCR | Expression of genes in the DXP pathway (e.g., DXS, DXR) was significantly upregulated after wounding. | [4] |
| Metabolite Content | Ethanol Extract | Gravimetric analysis | Ethanol extract content increased from 12.9% to 19.1% between day 50 and 135 post-wounding. | [4] |
| Transcriptome Analysis | Differentially Expressed Genes (DEGs) | RNA-Seq (FPKM) | Wounding induced 1002 upregulated and 163 downregulated transcripts, many related to secondary metabolism. | [5] |
Experimental Protocols
Elucidating the specific genes and enzymes in the proposed pathway requires a combination of bioinformatics, molecular biology, and biochemistry. The workflow below outlines the key experimental stages.
Caption: Workflow for identifying and characterizing biosynthesis genes.
Protocol: In Vitro Assay for Candidate Benzophenone Synthase (Type III PKS)
This protocol is adapted from methods used for characterizing similar plant Type III PKSs.[6]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
100 µM Starter Substrate (e.g., 3,4-dihydroxybenzoyl-CoA)
-
50 µM Extender Substrate ([2-14C]malonyl-CoA, ~58 mCi/mmol)
-
1 mM Dithiothreitol (DTT)
-
20-50 µg of purified recombinant PKS enzyme
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 20% HCl.
-
Product Extraction: Extract the polyketide products by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the concentrated ethyl acetate extract onto a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol). Visualize the radiolabeled product using a phosphorimager or autoradiography.[6]
-
HPLC-MS: For non-radioactive assays, use a higher concentration of non-labeled malonyl-CoA. Analyze the extract using reverse-phase HPLC coupled with a mass spectrometer to identify the mass of the synthesized benzophenone product.[7]
-
Protocol: In Vitro Assay for Candidate C-Glucosyltransferase (UGT)
This protocol utilizes a high-throughput, luminescence-based method to detect UGT activity by quantifying the UDP by-product.[8][9]
References
- 1. Identi�cation and expression analysis of sesquiterpenes biosynthesis-related genes during the bark regeneration process of Aquilaria sinensis | Semantic Scholar [semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 4. maxapress.com [maxapress.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Derivatization of Iriflophenone-3-C-beta-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iriflophenone-3-C-β-glucoside is a benzophenone derivative, a class of polyphenolic compounds, that has been isolated from various plant sources, including Cyclopia genistoides, Aquilaria crassna, A. sinensis, and Dryopteris ramosa[1][2][3]. As a C-glycosylflavonoid, the sugar moiety is linked to the aglycone via a stable carbon-carbon bond, making it resistant to hydrolysis[4]. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, antidiabetic, anti-inflammatory, and antimicrobial properties[2][3]. Notably, it has demonstrated α-glucosidase inhibition activity stronger than the control drug acarbose and significant antibacterial potential against pathogens like Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli[2][5][6]. This guide provides an in-depth overview of the chemical properties, isolation, potential synthetic strategies, and derivatization of Iriflophenone-3-C-β-glucoside.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the molecule's properties is foundational for its synthesis, derivatization, and analysis.
Table 1: Physicochemical Properties of Iriflophenone-3-C-β-glucoside
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₁₀ | [1][7] |
| Molecular Weight | 408.36 g/mol | [1][7] |
| CAS Number | 104669-02-5 | [1][7] |
| Appearance | Off-white to light yellow solid | [1] |
| IUPAC Name | (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | [7] |
| Solubility | DMSO: 100 mg/mL (244.88 mM) with ultrasonic assistance | [1] |
Table 2: Spectroscopic Data for Iriflophenone-3-C-β-glucoside
| Data Type | Chemical Shift (δ, ppm) or m/z | Source |
| ¹H NMR | δ: 3.46 (1H, m, glc-5), 3.6 (1H, m, glc-3), 3.7 (1H, dd, j = 8.81, 8.93), 3.7 (1H, m, glc-2), 3.84 (2H, d, j = 3.27), 4.92 (1H, d, j = 9.75), 5.99 (1H, s), 6.85 (2H, d, j = 8.7), 7.65 (2H, d, j = 8.7) | [8] |
| ¹³C NMR | δ: 61.66 (glc-6), 70.55 (glc-4), 74.46 (glc-2), 76.58 (glc-1), 79.25 (glc-3), 82.09 (glc-5), 96.82 (C-3), 104.6 (C-1′), 106.72 (C-5), 115.28 (C-3′,5′), 132.57 (C-2′,6′), 133.21 (C-1′), 160.57 (C-2), 161.34 (C-4′), 162.03 (C-6), 162.54 (C-4), and 197.9 (C-7) | [8] |
| Mass Spec. | ESI-MS: m/z 431.0923 [M + Na]⁺ | [8] |
| Mass Spec. | LC-ESI-QTOF: Precursor [M+H]⁺ 409.1129 | [7] |
Biological Activity Data
The diverse bioactivities of Iriflophenone-3-C-β-glucoside underscore its potential as a therapeutic agent.
Table 3: Summary of Biological Activity
| Activity | Assay/Model | Result | Source |
| Antidiabetic | Streptozotocin-induced diabetic mice | Lowered blood glucose by 46.4% | [8] |
| Antidiabetic | In vitro glucose uptake | Enhanced glucose uptake by 153% | [8] |
| Antibacterial | Agar-well diffusion (MIC) vs. K. pneumoniae | 31.1 ± 7.2 µg/mL | [5][6] |
| Antibacterial | Agar-well diffusion (MIC) vs. S. aureus | 62.5 ± 7.2 µg/mL | [5][6] |
| Antibacterial | Agar-well diffusion (MIC) vs. E. coli | 62.5 ± 7.2 µg/mL | [5][6] |
| Antibacterial | Agar-well diffusion (MIC) vs. B. subtilis | 125 ± 7.2 µg/mL | [5][6] |
| Antioxidant | Radical Scavenging | Scavenges ABTS and peroxyl radicals, but not DPPH | [2][3] |
| Anti-inflammatory | IL-1α and IL-8 Inhibition | Aqueous extract of A. crassna showed strong inhibition | [2][3] |
| α-Glucosidase Inhibition | In vitro assay | Stronger inhibition than acarbose | [2][3] |
Isolation and Purification from Natural Sources
While total chemical synthesis is challenging, Iriflophenone-3-C-β-glucoside can be efficiently isolated from plant material. The following protocol is a composite methodology based on published studies.
Experimental Protocol: Isolation from Dryopteris ramosa
-
Extraction:
-
Dried and powdered plant material (e.g., leaves of A. sinensis or the whole D. ramosa plant) is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH)[5][8].
-
The methanolic extract (ME), which contains the polar glycosides, is collected for further processing[8].
-
-
Fractionation:
-
The crude ME is subjected to column chromatography. A typical stationary phase is silica gel[5][8].
-
A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol[8].
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulphuric acid)[8].
-
-
Purification:
-
Fractions containing the target compound are combined and further purified using advanced chromatographic techniques.
-
Methods include Sephadex LH-20 column chromatography followed by Medium Pressure Liquid Chromatography (MPLC) on silica gel[5][6].
-
Final purification is often achieved by preparative TLC to yield pure Iriflophenone-3-C-β-glucopyranoside[5][6].
-
-
Structure Elucidation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections [mdpi.com]
- 6. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iriflophenone-3-C-beta-flucoside | C19H20O10 | CID 184358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Iriflophenone-3-C-beta-glucoside CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 104669-02-5 | [1][2] |
| Molecular Formula | C₁₉H₂₀O₁₀ | [1][2] |
| Molecular Weight | 408.36 g/mol | [1] |
| Synonyms | Iriflophenone 3-C-β-D-glucopyranoside, (3-β-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)(4-hydroxyphenyl)methanone | [1][2] |
Abstract
Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various medicinal plants, including Cyclopia genistoides, Aquilaria sinensis, and Dryopteris ramosa.[3][4][5] This compound has garnered significant scientific interest due to its diverse pharmacological activities. Pre-clinical studies have demonstrated its potential as an anti-diabetic, antioxidant, anti-inflammatory, and antimicrobial agent. Its anti-diabetic effects are primarily attributed to the inhibition of α-glucosidase and the enhancement of glucose uptake into adipocytes.[4][6] As an antioxidant, it effectively scavenges ABTS and peroxyl radicals.[3] Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3] This guide provides a comprehensive overview of the available technical data on Iriflophenone-3-C-beta-glucoside, including its biological activities, experimental protocols, and known signaling pathways.
Quantitative Biological Activity
The biological activities of Iriflophenone-3-C-beta-glucoside have been quantified in several studies, highlighting its potential therapeutic applications.
| Biological Activity | Assay | Key Findings | Reference |
| Anti-Diabetic | α-Glucosidase Inhibition | Stronger inhibition than acarbose (positive control). | [4] |
| Glucose Uptake (in rat adipocytes) | 153.3% increase at 0.25 µM; 154.6% increase at 2.5 µM. | [6] | |
| In vivo Blood Glucose Lowering (STZ-induced diabetic mice) | 46.4% reduction in fasting blood glucose. | [6] | |
| Antioxidant | Radical Scavenging | Scavenges ABTS and peroxyl radicals; no activity against DPPH. | [3] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Strong potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. | [3] |
| Anti-inflammatory | Cytokine Inhibition | Strong inhibition of IL-1α and IL-8; inhibition of nitric oxide (NO). | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols relevant to the study of Iriflophenone-3-C-beta-glucoside.
Protocol 1: α-Glucosidase Inhibition Assay
This assay is fundamental in screening for potential anti-diabetic compounds that act by delaying carbohydrate digestion.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Iriflophenone-3-C-beta-glucoside (test compound)
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acarbose in DMSO. Further dilute to desired concentrations using the phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution or positive control.
-
Add 50 µL of the α-glucosidase enzyme solution (0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the reaction without an inhibitor and Abssample is the absorbance with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Glucose Uptake Assay in Adipocytes
This in vitro assay is used to assess the effect of compounds on glucose transport into fat cells, a key process in maintaining glucose homeostasis.
Principle: The uptake of radiolabeled 2-deoxy-D-glucose (a glucose analog that is transported and phosphorylated but not further metabolized) into differentiated adipocytes is measured in the presence and absence of the test compound.
Materials:
-
Differentiated rat adipocytes
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
Insulin (positive control)
-
Iriflophenone-3-C-beta-glucoside (test compound)
-
¹⁴C-labeled 2-deoxy-D-glucose (¹⁴C-2-DG)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation cocktail and liquid scintillation analyzer
Procedure:
-
Prepare a suspension of isolated rat adipocytes.
-
In microtubes, mix 200 µL of the cell suspension with 50 µL of KRBB (without glucose) and incubate at 37°C for 15 minutes in a shaking water bath.
-
Add 50 µL of the test compound solution (to achieve final concentrations of 0.25, 2.45, 12.2, and 24.5 µM) or insulin (final concentration of 1.5 nM) to the respective tubes.
-
Initiate glucose uptake by adding 50 µL of ¹⁴C-2-DG (0.4 µCi/mL in 1.11 mM glucose in KRBB).
-
After incubating at 37°C for 15 minutes, terminate the reaction by adding 10 µL of 20 µM cytochalasin B and incubating at 4°C for 10 minutes.
-
Wash the cells three times with cold KRBB (without glucose) and filter through microfiber filters.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation analyzer.
-
Correct for non-specific uptake by subtracting the values from a control group treated with cytochalasin B.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of Iriflophenone-3-C-beta-glucoside are still under investigation, its biological activities suggest modulation of key signaling pathways.
Glucose Uptake and Insulin Signaling
The enhancement of glucose uptake in adipocytes by Iriflophenone-3-C-beta-glucoside suggests an insulin-mimetic effect, likely involving the PI3K/Akt signaling pathway , which is a central regulator of glucose transporter 4 (GLUT4) translocation to the plasma membrane. In this proposed pathway, the compound may promote the phosphorylation and activation of key proteins, leading to the mobilization of GLUT4-containing vesicles to the cell surface, thereby increasing glucose entry into the cell.
Caption: Proposed mechanism for enhanced glucose uptake via the PI3K/Akt pathway.
Anti-inflammatory Action and NF-κB Pathway
The inhibition of pro-inflammatory cytokines such as IL-1α and IL-8, along with NO, strongly suggests that Iriflophenone-3-C-beta-glucoside may exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a master regulator of the inflammatory response. It is hypothesized that the compound interferes with the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, which would otherwise initiate the transcription of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB inflammatory signaling pathway.
Conclusion
Iriflophenone-3-C-beta-glucoside is a promising bioactive compound with a multifaceted pharmacological profile. Its significant anti-diabetic and anti-inflammatory activities, supported by in vitro and in vivo data, make it a compelling candidate for further research and development. The elucidation of its precise mechanisms of action within the PI3K/Akt and NF-κB signaling pathways will be critical in advancing its potential as a therapeutic agent. This guide provides a foundational resource for researchers aiming to explore the full potential of this natural product.
References
- 1. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 2. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsr.com [ijpsr.com]
Navigating the Physicochemical Landscape of Iriflophenone-3-C-beta-glucoside: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Iriflophenone-3-C-beta-glucoside, a bioactive benzophenone derivative found in various plant species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of key physicochemical data and standardized experimental protocols.
Solubility Profile
The solubility of a compound is a critical determinant of its formulation feasibility, bioavailability, and in vitro assay design. Iriflophenone-3-C-beta-glucoside, a glycosylated flavonoid, exhibits a solubility profile largely dictated by the polarity of the solvent.
Quantitative Solubility Data
Table 1: Quantitative Solubility of Iriflophenone-3-C-beta-glucoside in Various Solvents
| Solvent System | Concentration (mg/mL) | Concentration (mM) | Remarks |
| DMSO | 100[1][2] | 244.88[1][2] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[1] |
| DMSO | 11[3] | 26.94[3] | Sonication is recommended.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1] | ≥ 6.12[1] | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2[3] | 4.9[3] | Sonication is recommended.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5[1] | 6.12[1] | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5[1] | ≥ 6.12[1] | Clear solution.[1] |
Note: The molecular weight of Iriflophenone-3-C-beta-glucoside is 408.36 g/mol .
General Solubility Considerations for Flavonoid Glycosides
In the absence of specific quantitative data for common organic solvents, general principles of flavonoid chemistry can provide guidance. As a glycoside, Iriflophenone-3-C-beta-glucoside possesses both a nonpolar aglycone core and a polar sugar moiety. This structure suggests that its solubility will be highest in polar protic and aprotic solvents. It is anticipated to be soluble in alcohols like methanol and ethanol, and polar aprotic solvents like acetone, though experimental verification is recommended to determine the precise solubility limits.
Stability Profile
The stability of Iriflophenone-3-C-beta-glucoside is crucial for its handling, storage, and the reliability of experimental results. Studies have primarily focused on its thermal and pH-dependent stability in aqueous environments.
Thermal and pH Stability
A key study investigated the thermal degradation kinetics of Iriflophenone-3-C-beta-glucoside in an aqueous extract of Aquilaria crassna, both in solution and in a dried powder form. The findings indicate that the compound is significantly more stable in its dried form. In solution, its stability is pH-dependent, with greater stability observed in neutral to acidic conditions. The degradation in solution follows first-order kinetics.
Table 2: Stability Data for Iriflophenone-3-C-beta-glucoside
| Form | Condition | Kinetic Model | Activation Energy (kJ·mol⁻¹) | Predicted Shelf-life (t₉₀%) at 25°C |
| Dried Powder | Thermal | - | 110.57 | 248 days |
| Aqueous Solution | Thermal | First-order | 51.49 | 13 days |
| Aqueous Solution | pH | - | - | More stable in neutral to acidic environments |
Storage Recommendations
For long-term storage, stock solutions of Iriflophenone-3-C-beta-glucoside should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the compound from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols for determining the solubility and stability of Iriflophenone-3-C-beta-glucoside are provided below.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of solid Iriflophenone-3-C-beta-glucoside to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of Iriflophenone-3-C-beta-glucoside using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies should be performed on a 1 mg/mL solution of the compound.
-
Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Analyze samples at specified time points by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.
-
Photostability Testing: Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples by HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of Iriflophenone-3-C-beta-glucoside in both solubility and stability studies.
-
Column: A reversed-phase C18 column (e.g., 250 x 4 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mobile phase of 15% acetonitrile in 0.01% acetic acid can be used.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV detection at a wavelength of 330 nm.
-
Quantification: A calibration curve should be constructed using standard solutions of Iriflophenone-3-C-beta-glucoside of known concentrations.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Testing.
References
Literature review on the biological activities of Iriflophenone-3-C-beta-glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iriflophenone-3-C-β-glucoside (IPG) is a benzophenone C-glycoside, a class of polyphenolic compounds found in various plant species. It has been isolated from plants such as Aquilaria spp. (agarwood), Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa[1][2]. As a natural product, IPG has garnered significant scientific interest due to its diverse and potent pharmacological activities. This document provides an in-depth technical review of the existing literature on the biological activities of Iriflophenone-3-C-β-glucoside, with a focus on its antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for key studies are provided.
Antidiabetic and Hypoglycemic Activity
Iriflophenone-3-C-β-glucoside has demonstrated significant potential as an anti-hyperglycemic agent. Studies indicate that it can effectively lower fasting blood glucose levels and enhance glucose uptake in peripheral tissues, suggesting multiple mechanisms of action[3]. One key mechanism is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. The inhibitory activity of IPG has been reported to be stronger than that of acarbose, a commercial antidiabetic drug[1][3].
Data Presentation: Antidiabetic and Hypoglycemic Activities
| Activity | Model / System | Concentration / Dose | Result | Reference |
| Lowering Fasting Blood Glucose | Streptozotocin (STZ)-induced diabetic mice | Not specified | 46.4% reduction | [3] |
| Glucose Uptake Enhancement | Isolated rat adipocytes | 0.25 µM | 153.3% increase | [3] |
| Glucose Uptake Enhancement | Isolated rat adipocytes | 2.5 µM | 154.6% increase | [3] |
| α-Glucosidase Inhibition | In vitro enzyme assay | Not specified | Stronger than acarbose | [1][3] |
Experimental Protocols
1.1. In Vivo Fasting Blood Glucose Assay This protocol is based on the methodology used to assess the hypoglycemic effect of IPG in a diabetic animal model[3][4].
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice are used. Diabetes is induced by an injection of STZ, which selectively destroys pancreatic β-cells.
-
Grouping: Mice are divided into several groups: a normal control group, a diabetic (negative) control group, a positive control group (e.g., receiving insulin), and treatment groups receiving the methanolic extract or purified IPG orally[4].
-
Administration: The test compound (IPG) is administered orally to the respective treatment group daily for a period of several weeks (e.g., 3 weeks)[4].
-
Measurement: Blood glucose levels are measured from tail vein blood at regular intervals (e.g., weekly) after a period of fasting, using a standard glucometer[4].
-
Analysis: The percentage reduction in fasting blood glucose is calculated by comparing the final measurements to the baseline and to the control groups.
1.2. In Vitro Glucose Uptake Assay This protocol describes the method for measuring the effect of IPG on glucose transport into fat cells[3].
-
Cell Model: Adipocytes are isolated from the epididymal fat pads of rats.
-
Incubation: The isolated adipocytes are incubated in a buffer solution containing various concentrations of IPG (e.g., 0.25 µM and 2.5 µM). A positive control (insulin) and a negative control are included.
-
Glucose Tracer: A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the incubation medium.
-
Uptake Measurement: After the incubation period, the cells are washed to remove extracellular tracer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Analysis: The enhancement of glucose uptake is calculated as the percentage increase in radioactivity in the IPG-treated cells compared to the negative control.
Visualization: Glucose Metabolism Modulation
Caption: Mechanisms of IPG's antidiabetic action.
Antimicrobial Activity
Iriflophenone-3-C-β-glucoside isolated from Dryopteris ramosa has shown significant antibacterial properties, particularly against bacteria responsible for gastrointestinal tract infections[5]. This aligns with the traditional use of the plant in certain regions to treat such ailments[1][2].
Data Presentation: Antibacterial Activity
| Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Klebsiella pneumoniae | MIC | 31.1 ± 7.2 | [5] |
| Staphylococcus aureus | MIC | 62.5 ± 7.2 | [5] |
| Escherichia coli | MIC | 62.5 ± 7.2 | [5] |
| Bacillus subtilis | MIC | 125 ± 7.2 | [5] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
2.1. Isolation and Purification of IPG from Plant Material This workflow outlines the general steps for isolating IPG for bioactivity testing, based on the procedure described for D. ramosa[5].
-
Extraction: The dried plant material (e.g., aqueous fraction of D. ramosa) is subjected to column chromatography.
-
Fractionation: A Sephadex LH-20 column is used for initial separation of compounds based on size exclusion.
-
Further Separation: The fractions containing the target compound are further purified using Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column.
-
Final Purification: Preparative Thin-Layer Chromatography (TLC) is used to isolate the pure Iriflophenone-3-C-β-glucoside.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
2.2. Antibacterial Susceptibility Testing (Agar-Well Diffusion) This protocol is a standard method for evaluating the antibacterial potential of a compound[5][6].
-
Bacterial Culture: The test bacterial strains are grown in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Preparation: The bacterial suspension is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A solution of the test compound (IPG) at a known concentration is added to the wells. A positive control (e.g., Cefixime) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compound.
Visualization: Isolation and Bioassay Workflow
Caption: Workflow for IPG isolation and antibacterial testing.
Antioxidant Activity
Iriflophenone-3-C-β-glucoside exhibits notable antioxidant properties. Interestingly, its mechanism of action appears to be selective. Studies have shown that it effectively scavenges ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and peroxyl radicals, but it does not show radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]. This suggests that its antioxidant activity may be mediated through specific electron transfer or hydrogen atom transfer mechanisms that are assay-dependent.
Experimental Protocols
3.1. ABTS Radical Scavenging Assay This is a common method for measuring the antioxidant capacity of natural compounds.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is pre-generated by reacting an aqueous ABTS solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark.
-
Reaction Mixture: The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance. The test compound (IPG) at various concentrations is added to the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Analysis: The percentage of inhibition of the ABTS radical is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the radicals) can be determined from a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of Iriflophenone-3-C-β-glucoside has been indicated through studies on plant extracts where it is a known constituent. Extracts from Aquilaria crassna have demonstrated strong inhibitory effects on the production of pro-inflammatory cytokines and mediators, including Interleukin-1α (IL-1α), Interleukin-8 (IL-8), and nitric oxide (NO)[1][2]. While direct quantitative data for the pure compound is limited in the reviewed literature, these findings point towards a significant anti-inflammatory role.
Experimental Protocols
4.1. Nitric Oxide (NO) Inhibition Assay This assay is commonly used to screen for anti-inflammatory activity in vitro.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide.
-
Treatment: The cells are co-incubated with LPS and various concentrations of the test compound (IPG).
-
NO Measurement: The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. Cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity as the cause of reduced NO production.
Other Reported Activities
Beyond the major activities detailed above, Iriflophenone-3-C-β-glucoside has been associated with other therapeutic potentials, although these areas are less explored. Preliminary reports suggest the compound may possess selective anticancer and neuroprotective activities[6]. Further research, including in-depth mechanistic studies and cytotoxicity profiling, is required to validate these effects and determine their potential for therapeutic application.
Conclusion
Iriflophenone-3-C-β-glucoside is a multifaceted natural compound with a compelling profile of biological activities. The evidence strongly supports its potential in the management of diabetes through hypoglycemic and α-glucosidase inhibitory effects. Furthermore, its specific antibacterial activity against gastrointestinal pathogens and its selective antioxidant properties make it a promising candidate for further investigation in drug development. The reported anti-inflammatory activity warrants more detailed studies to elucidate the underlying molecular mechanisms. Future research should focus on isolating the compound in larger quantities for comprehensive preclinical and clinical evaluation, exploring its other potential activities, and understanding its structure-activity relationships to optimize its therapeutic efficacy.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Iriflophenone-3-C-β-glucoside from Dryopteris ramosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Iriflophenone-3-C-β-glucoside, a bioactive benzophenone derivative, from the plant Dryopteris ramosa. This compound has demonstrated significant antibacterial potential, making it a person of interest for further research and drug development.[1][2][3][4][5]
Introduction
Iriflophenone-3-C-β-glucoside is a naturally occurring compound found in various plants, including Dryopteris ramosa.[5] Research has highlighted its potential as a natural antibiotic, particularly against gastrointestinal tract infections.[1][2][3][4] The following protocols are designed to provide a comprehensive guide for the extraction, isolation, and purification of this valuable compound. The methodologies are based on established phytochemical techniques and may be adapted for optimization in different laboratory settings.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data related to the extraction and bioactivity of Iriflophenone-3-C-β-glucoside. Note that the yield data is adapted from studies on Aquilaria crassna and serves as a reference point for optimizing the extraction from Dryopteris ramosa.
| Parameter | Optimal Condition / Value | Source Plant | Reference |
| Extraction Parameters | |||
| Ethanol Concentration | 40% (v/v) | Aquilaria crassna | [6][7] |
| Solid-to-Solvent Ratio | 1:60 (w/v) | Aquilaria crassna | [6][7] |
| Extraction Time | 30 min | Aquilaria crassna | [6][7] |
| Yield of Iriflophenone-3-C-β-glucoside | 39.9 mg/g Dry Weight | Aquilaria crassna | [6][7] |
| Bioactivity Data | |||
| MIC against Klebsiella pneumoniae | 31.1 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |
| MIC against Staphylococcus aureus | 62.5 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |
| MIC against Escherichia coli | 62.5 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |
Experimental Protocols
Protocol 1: Plant Material Preparation and Extraction
This protocol details the initial steps of preparing the plant material and performing the extraction.
1. Sample Preparation:
-
Collect fresh fronds of Dryopteris ramosa.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the fronds in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
2. Ultrasound-Assisted Extraction (UAE):
-
Weigh 10 g of the powdered Dryopteris ramosa and place it in a 1000 mL flask.
-
Add 600 mL of 40% aqueous ethanol to achieve a 1:60 solid-to-solvent ratio.[6][7]
-
Place the flask in an ultrasonic water bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Maintain the extraction temperature at 50°C for 30 minutes.[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and store it for further processing. For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Fractionation and Purification
This protocol describes the multi-step chromatographic process for isolating Iriflophenone-3-C-β-glucoside from the crude extract.
1. Solvent-Solvent Partitioning (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Suspend the dissolved extract in distilled water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
The aqueous fraction, which is expected to contain the polar glycosides, should be collected.[1][2][3][4]
2. Sephadex LH-20 Column Chromatography:
-
Concentrate the aqueous fraction and apply it to a Sephadex LH-20 column.
-
Elute the column with an appropriate solvent system (e.g., methanol-water gradients) to separate the compounds based on their molecular size.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.
3. Medium Pressure Liquid Chromatography (MPLC):
-
Pool the fractions containing Iriflophenone-3-C-β-glucoside from the Sephadex column.
-
Subject the pooled fractions to MPLC on a silica gel column.[1][2][3][4]
-
Use a suitable mobile phase, such as a gradient of chloroform and methanol, to achieve finer separation.
-
Again, collect fractions and monitor by TLC.
4. Preparative Thin Layer Chromatography (Prep-TLC):
-
For the final purification step, apply the enriched fractions from MPLC to preparative TLC plates.[1][2][3][4]
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol:water in appropriate ratios).
-
Visualize the bands under UV light.
-
Scrape the band corresponding to Iriflophenone-3-C-β-glucoside and elute the compound from the silica with a polar solvent like methanol.
-
Filter and evaporate the solvent to obtain the pure compound.
5. Purity Assessment:
-
The purity of the isolated Iriflophenone-3-C-β-glucoside can be confirmed using High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of Iriflophenone-3-C-β-glucoside from Dryopteris ramosa.
Caption: Workflow for the isolation of Iriflophenone-3-C-β-glucoside.
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression of the purification process, from a complex mixture to a pure compound.
Caption: Logical flow of the purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of extraction parameters on antioxidant capacity, polyphenol content, epigallocatechin gallate (EGCG), epicatechin gallate (ECG) and iriflophenone 3-C-β-glucoside of agarwood (Aquilaria crassna) young leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Iriflophenone-3-C-β-glucoside: HPLC and UPLC Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Iriflophenone-3-C-β-glucoside using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for the quality control, pharmacokinetic studies, and standardization of herbal extracts and pharmaceutical preparations containing this bioactive compound.
Introduction
Iriflophenone-3-C-β-glucoside is a benzophenone C-glycoside found in various plant species, including Aquilaria spp., Iris spp., and Cyclopia genistoides. It has garnered significant interest due to its potential therapeutic properties, notably its anti-diabetic, antioxidant, and antimicrobial activities.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for research and development. This note details established HPLC and emerging UPLC methods for its determination.
Analytical Methods
While a complete, formally validated UPLC method for Iriflophenone-3-C-β-glucoside is not extensively documented in the public domain, this section provides a robust HPLC method compiled from existing literature and a proposed UPLC method developed based on established principles of method transfer from HPLC to UPLC for similar flavonoid glycosides.
High-Performance Liquid Chromatography (HPLC) Method
An established HPLC method has been utilized for the quantification of Iriflophenone-3-C-β-glucoside, particularly in plant extracts.
2.1.1. Experimental Protocol
-
Instrumentation: Agilent 1200 series HPLC or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: Merck LiChrospher 100 C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 15% acetonitrile in 0.01% aqueous acetic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at 330 nm. A secondary wavelength of 298 nm can also be used based on the compound's UV absorption maxima.[3]
2.1.2. Sample Preparation
-
Extraction: Weigh a suitable amount of powdered plant material (e.g., 1 g). Extract with methanol or a methanol-water mixture (e.g., 70% methanol) using ultrasonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Standard Preparation: Prepare a stock solution of Iriflophenone-3-C-β-glucoside standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
Ultra-Performance Liquid Chromatography (UPLC) Method (Proposed)
UPLC offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.[5] The following is a proposed UPLC method adaptable for the quantification of Iriflophenone-3-C-β-glucoside.
2.2.1. Experimental Protocol
-
Instrumentation: Waters ACQUITY UPLC system or equivalent, with a Photodiode Array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent sub-2 µm particle size reversed-phase column.
-
Mobile Phase: A gradient elution is recommended for better separation and peak shape.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient Program: 10-40% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
Detection: PDA detection, with monitoring at 330 nm.
2.2.2. Sample Preparation
Sample preparation follows the same procedure as for the HPLC method, although a final filtration through a 0.22 µm syringe filter is recommended for UPLC analysis to protect the column from fine particulates.
Data Presentation and Method Validation
Method validation is crucial to ensure the reliability of the quantitative data. The following tables summarize the typical validation parameters for HPLC and UPLC methods for flavonoid glycosides.[6][7][8][9][10]
Table 1: HPLC Method Validation Parameters (Typical)
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: UPLC Method Validation Parameters (Expected)
| Parameter | Expected Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Precision (RSD%) | < 1.5% (Intra-day), < 3% (Inter-day) |
| Accuracy (Recovery %) | 97 - 103% |
Visualizations
Experimental Workflow
The general workflow for the quantification of Iriflophenone-3-C-β-glucoside by chromatographic methods is depicted below.
Caption: General workflow for quantification of Iriflophenone-3-C-β-glucoside.
Simplified Mechanism of Anti-Diabetic Action
Iriflophenone-3-C-β-glucoside has been shown to exert anti-diabetic effects by lowering fasting blood glucose and enhancing glucose uptake in adipocytes, suggesting an insulin-mimicking activity.[11][12][13]
Caption: Simplified mechanism of Iriflophenone-3-C-β-glucoside's anti-diabetic effects.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Development of an ELISA for Iriflophenone-3-C-beta-glucoside detection.
An enzyme-linked immunosorbent assay (ELISA) has been developed for the quantitative detection of Iriflophenone-3-C-beta-glucoside (IP3G), a significant bioactive compound found in plants such as Aquilaria spp. This indirect competitive ELISA provides a high-throughput and sensitive method for analyzing IP3G in various samples, serving as a valuable tool for quality control in plant materials and derived products.
Application Notes
This application note details the principles, performance characteristics, and protocols for the detection of Iriflophenone-3-C-beta-glucoside using a polyclonal antibody-based indirect competitive ELISA. The assay is designed for researchers, scientists, and professionals in drug development and natural product analysis.
Principle of the Assay
The assay is an indirect competitive ELISA. In this format, a conjugate of IP3G with a carrier protein is coated onto the wells of a microtiter plate. A specific polyclonal antibody against IP3G is pre-incubated with the sample containing free IP3G. This mixture is then added to the coated plate. The free IP3G in the sample competes with the coated IP3G conjugate for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody captured on the plate. The addition of a substrate results in a colorimetric reaction, where the signal intensity is inversely proportional to the concentration of IP3G in the sample.
Quantitative Data Summary
The performance of the Iriflophenone-3-C-beta-glucoside ELISA has been validated, and the key quantitative data are summarized below.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 100 to 1560 ng/mL[1][2][3] |
| Intra-Assay Precision (CV) | 1.19% to 2.07%[1][2][3] |
| Inter-Assay Precision (CV) | 3.76% to 7.15%[1][2][3] |
| Recovery Rate in Plant Samples | 96.0% to 99.0%[1][2][3] |
| Correlation with HPLC (R²) | 0.9321[1][2][3] |
Table 2: Antibody Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| Iriflophenone 3,5-C-β-d-diglucopyranoside | 13%[1][2][3] |
| Genkwanin 5-O-β-primeveroside | 3.55%[1][2][3] |
| Other related compounds | No cross-reactivity found[1][2][3] |
Experimental Protocols
The following protocols provide a general framework for the development of an ELISA for Iriflophenone-3-C-beta-glucoside.
Protocol 1: Preparation of IP3G-Carrier Protein Conjugate (Immunogen)
This protocol describes the synthesis of an immunogen by conjugating the hapten (IP3G) to a carrier protein like Bovine Serum Albumin (BSA).
-
Activation of IP3G: As IP3G is a small molecule, it needs to be conjugated to a larger carrier protein to become immunogenic. This typically involves introducing a reactive carboxyl group.
-
Conjugation to Carrier Protein: The activated IP3G is then covalently linked to BSA using a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Purification: The resulting IP3G-BSA conjugate is purified by dialysis to remove unreacted IP3G and coupling agents.
-
Characterization: The conjugate is characterized using techniques like UV-Vis spectroscopy to confirm the successful coupling.
Protocol 2: Production of Polyclonal Antibodies
-
Immunization: The IP3G-BSA conjugate is used to immunize animals (e.g., rabbits). An initial injection with Freund's complete adjuvant is followed by several booster injections with Freund's incomplete adjuvant over a period of several weeks.
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA with the IP3G conjugate coated on the microtiter plate.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Protocol 3: Indirect Competitive ELISA Procedure
-
Coating: Dilute the IP3G-carrier protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of the purified polyclonal antibody with 50 µL of either the IP3G standard solutions or the prepared samples for 30 minutes.
-
Incubation: Transfer 100 µL of the antibody-sample/standard mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the IP3G concentration. Use this curve to determine the concentration of IP3G in the unknown samples.
Visualizations
Caption: Workflow for the development of an IP3G-specific ELISA.
Caption: Principle of the indirect competitive ELISA for IP3G detection.
References
- 1. Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Iriflophenone-3-C-beta-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iriflophenone-3-C-beta-glucoside is a C-glucosylbenzophenone found in various plant species, including those of the genera Aquilaria and Cyclopia.[1][2] This compound has garnered interest within the scientific community for its potential pharmacological activities. Notably, in vitro studies have demonstrated its capacity as an antioxidant, primarily through its ability to scavenge specific types of free radicals. Unlike many other phenolic compounds, Iriflophenone-3-C-beta-glucoside exhibits selective antioxidant behavior, showing efficacy in assays involving the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and peroxyl radicals, while being largely inactive against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][3]
These application notes provide a detailed overview of the common in vitro assays used to characterize the antioxidant activity of Iriflophenone-3-C-beta-glucoside, complete with experimental protocols and data presentation guidelines.
Data Presentation
A comparative summary of the antioxidant activity of Iriflophenone-3-C-beta-glucoside in various assays is presented below. It is important to note that direct comparison of values across different assays is not always feasible due to the different reaction mechanisms and conditions.
| Antioxidant Assay | Result for Iriflophenone-3-C-beta-glucoside | Reference Compound Example (e.g., Trolox) |
| DPPH Radical Scavenging Activity | No significant activity reported.[1][3] | IC50 values typically in the low µM range. |
| ABTS Radical Scavenging Activity | Active scavenger. | IC50 values typically in the low µM range. |
| Oxygen Radical Absorbance Capacity (ORAC) | Expected to be an active scavenger of peroxyl radicals. | Trolox Equivalents (TE) are determined. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not readily available in the public domain. | Expressed as Fe(II) equivalents. |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. While Iriflophenone-3-C-beta-glucoside has shown little to no activity in this assay, it is often included in antioxidant screening panels for comparative purposes.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of Iriflophenone-3-C-beta-glucoside in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). Iriflophenone-3-C-beta-glucoside has been shown to be an effective scavenger of the ABTS radical.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Iriflophenone-3-C-beta-glucoside in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions.
-
Assay:
-
Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of reactive oxygen species in biological systems. This assay is particularly relevant for Iriflophenone-3-C-beta-glucoside as it has been reported to scavenge peroxyl radicals.[1][3]
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions to generate a standard curve.
-
-
Sample Preparation: Dissolve Iriflophenone-3-C-beta-glucoside in phosphate buffer to the desired concentrations.
-
Assay:
-
To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, Trolox standard, or phosphate buffer (for blank) to the wells.
-
Incubate the plate at 37°C for at least 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.
Visualizations
The following diagrams illustrate the general workflows and principles of the described antioxidant assays.
Caption: General experimental workflows for DPPH, ABTS, and ORAC antioxidant assays.
Caption: Logical relationship of Iriflophenone-3-C-beta-glucoside's activity in different antioxidant assays.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the signaling pathways through which Iriflophenone-3-C-beta-glucoside exerts its antioxidant effects. The observed activity is likely due to direct radical scavenging via hydrogen atom transfer or single electron transfer mechanisms, characteristic of many phenolic compounds. Further research is required to investigate its potential influence on endogenous antioxidant enzyme systems or related cellular signaling cascades.
Conclusion
Iriflophenone-3-C-beta-glucoside demonstrates a selective in vitro antioxidant profile, effectively scavenging ABTS and peroxyl radicals. The provided protocols offer a foundation for the consistent and reliable evaluation of its antioxidant capacity. Future investigations should aim to elucidate the precise mechanisms of action, including potential interactions with cellular signaling pathways, to fully understand its biological significance.
References
Application Notes and Protocols: Anti-inflammatory Effects of Iriflophenone-3-C-β-glucoside on IL-1α and IL-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and detailed protocols for investigating the anti-inflammatory effects of Iriflophenone-3-C-β-glucoside, a natural benzophenone derivative, on the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-8 (IL-8).
Introduction
Iriflophenone-3-C-β-glucoside is a bioactive compound found in various plant species, including Aquilaria crassna and Dryopteris ramosa.[1][2] Emerging research has highlighted its potential as an anti-inflammatory agent. Notably, studies on aqueous extracts of Aquilaria crassna, which contain Iriflophenone-3-C-β-glucoside, have demonstrated strong inhibitory effects on the secretion of IL-1α and IL-8 in human keratinocytes exposed to UVB radiation.[1][2] These cytokines are key mediators of inflammatory responses in the skin and other tissues, making Iriflophenone-3-C-β-glucoside a promising candidate for the development of novel anti-inflammatory therapeutics.
Data Presentation
Table 1: Summary of Anti-inflammatory Activity of Extracts Containing Iriflophenone-3-C-β-glucoside
| Extract Source | Active Compound | Target Cytokines | Observed Effect | Reference |
| Aquilaria crassna (aqueous extract) | Iriflophenone-3-C-β-glucoside | IL-1α, IL-8 | Strong Inhibition | [1][2] |
Proposed Signaling Pathways
The precise molecular mechanisms by which Iriflophenone-3-C-β-glucoside inhibits IL-1α and IL-8 production are still under investigation. However, based on the known signaling pathways that regulate the expression of these pro-inflammatory cytokines, it is hypothesized that Iriflophenone-3-C-β-glucoside may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and controls the expression of numerous pro-inflammatory genes, including those for IL-1α and IL-8. It is plausible that Iriflophenone-3-C-β-glucoside inhibits the activation of the NF-κB pathway, thereby downregulating the transcription of these cytokines.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors like UVB radiation and in the subsequent production of inflammatory mediators. Iriflophenone-3-C-β-glucoside may interfere with the phosphorylation and activation of key kinases in the MAPK pathway, leading to reduced expression of IL-1α and IL-8.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory effects of Iriflophenone-3-C-β-glucoside on IL-1α and IL-8.
Protocol 1: In Vitro Anti-inflammatory Assay in UVB-Irradiated Human Keratinocytes
This protocol describes how to assess the ability of Iriflophenone-3-C-β-glucoside to inhibit the secretion of IL-1α and IL-8 from human keratinocyte (HaCaT) cells stimulated with UVB radiation.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Iriflophenone-3-C-β-glucoside (of high purity)
-
Dimethyl sulfoxide (DMSO)
-
UVB light source with a calibrated radiometer
-
96-well cell culture plates
-
Human IL-1α and IL-8 ELISA kits
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of Iriflophenone-3-C-β-glucoside in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.
-
UVB Irradiation:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Expose the cells to a UVB light source (e.g., 30 mJ/cm²). The optimal UVB dose should be determined empirically to induce a significant but sub-lethal increase in cytokine production.
-
Immediately after irradiation, remove the PBS.
-
-
Treatment: Add 200 µL of DMEM containing different concentrations of Iriflophenone-3-C-β-glucoside to the designated wells. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,000 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-1α and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1α and IL-8 secretion for each concentration of Iriflophenone-3-C-β-glucoside compared to the vehicle-treated, UVB-irradiated control.
Protocol 2: Investigation of NF-κB Signaling Pathway
This protocol outlines the use of a luciferase reporter assay to determine if Iriflophenone-3-C-β-glucoside inhibits the NF-κB signaling pathway.
Materials:
-
HaCaT cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect HaCaT cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of Iriflophenone-3-C-β-glucoside for 1-2 hours. Then, stimulate the cells with a known NF-κB activator (e.g., TNF-α or UVB irradiation).
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity by Iriflophenone-3-C-β-glucoside.
Protocol 3: Analysis of MAPK Pathway Activation
This protocol uses Western blotting to examine the effect of Iriflophenone-3-C-β-glucoside on the phosphorylation of key MAPK proteins (p38, JNK, and ERK).
Materials:
-
HaCaT cells
-
Iriflophenone-3-C-β-glucoside
-
UVB light source
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: Treat HaCaT cells with Iriflophenone-3-C-β-glucoside for 1-2 hours, followed by stimulation with UVB irradiation.
-
Cell Lysis: At various time points after stimulation (e.g., 15, 30, 60 minutes), wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein for each MAPK. Compare the ratios in the treated groups to the control group to assess the inhibitory effect of Iriflophenone-3-C-β-glucoside on MAPK activation.
Conclusion
Iriflophenone-3-C-β-glucoside demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit the production of key pro-inflammatory cytokines, IL-1α and IL-8. The provided protocols offer a framework for researchers to further investigate its efficacy and elucidate the underlying molecular mechanisms, which are proposed to involve the NF-κB and MAPK signaling pathways. Further research, particularly studies utilizing the pure compound, is necessary to quantify its inhibitory effects and validate its therapeutic potential for inflammatory skin conditions and other inflammatory disorders.
References
Application Notes and Protocols: Investigating the Effects of Iriflophenone-3-C-β-glucoside on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iriflophenone-3-C-β-glucoside (IPG) is a natural benzophenone derivative found in various plant species, including Aquilaria sinensis.[1][2] Emerging research has highlighted its potential as an anti-hyperglycemic agent, demonstrating its capability to lower fasting blood glucose levels and enhance glucose uptake in peripheral tissues.[3][4] Notably, in vitro studies have shown that IPG significantly increases glucose uptake in rat adipocytes, suggesting an insulin-mimicking activity.[3] At optimal concentrations, IPG's potency in lowering fasting blood glucose is comparable to that of insulin.[4][5] These findings underscore the therapeutic potential of Iriflophenone-3-C-β-glucoside in the management of hyperglycemia and warrant further investigation into its mechanism of action.
This document provides detailed application notes and experimental protocols for researchers investigating the effects of Iriflophenone-3-C-β-glucoside on glucose uptake.
Data Presentation
In Vitro Glucose Uptake in Rat Adipocytes
The following table summarizes the dose-dependent effect of Iriflophenone-3-C-β-glucoside on glucose uptake in isolated rat adipocytes. The data is presented as a percentage of the control (untreated cells).
| Concentration of Iriflophenone-3-C-β-glucoside (µM) | Mean Glucose Uptake (% of Control) |
| 0.25 | 153.3%[3] |
| 2.5 | 154.6%[3] |
| 12.5 | ~114-117%[3] |
| 25.0 | ~114-117%[3] |
Table 1: Effect of varying concentrations of Iriflophenone-3-C-β-glucoside on glucose uptake in rat adipocytes.
Comparative Efficacy of Iriflophenone-3-C-β-glucoside
This table provides a comparison of the efficacy of Iriflophenone-3-C-β-glucoside with positive controls, a methanolic extract (ME) of Aquilaria sinensis and insulin.
| Treatment | Concentration | Enhancement of Glucose Uptake (% of Control) |
| Iriflophenone-3-C-β-glucoside (IPG) | 0.25 µM | 153%[3] |
| Methanolic Extract (ME) | 1 mg/L | 152%[3] |
| Insulin | 1.5 nM | 183%[3] |
Table 2: Comparative analysis of glucose uptake enhancement by Iriflophenone-3-C-β-glucoside and positive controls.
In Vivo Effects on Fasting Blood Glucose
The table below presents the in vivo effects of Iriflophenone-3-C-β-glucoside, methanolic extract, and insulin on lowering fasting blood glucose levels in a diabetic mouse model.
| Treatment | Reduction in Fasting Blood Glucose |
| Iriflophenone-3-C-β-glucoside (IPG) | 46.4%[3][4] |
| Methanolic Extract (ME) | 40.3%[3][4] |
| Insulin | 41.5%[3][4] |
Table 3: In vivo comparison of the effects of Iriflophenone-3-C-β-glucoside and positive controls on fasting blood glucose levels.
Hypothesized Signaling Pathway
The precise signaling pathway by which Iriflophenone-3-C-β-glucoside enhances glucose uptake has not been fully elucidated. However, based on its demonstrated insulin-mimicking properties, a plausible mechanism involves the activation of the canonical insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. The following diagram illustrates this hypothesized pathway. Further research is required to validate the direct effects of IPG on these signaling molecules.
Caption: Hypothesized insulin-mimicking signaling pathway of IPG.
Experimental Protocols
In Vitro Glucose Uptake Assay in Isolated Rat Adipocytes
This protocol details the methodology for assessing the effect of Iriflophenone-3-C-β-glucoside on glucose uptake in primary rat adipocytes using a radiolabeled glucose tracer.
Materials:
-
Iriflophenone-3-C-β-glucoside (IPG)
-
Collagenase type I
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin and 1.11 mM glucose
-
2-deoxy-D-[U-14C]glucose (14C-2-DG)
-
Cytochalasin B
-
Scintillation cocktail
-
Whatman microfiber filters
-
Liquid scintillation analyzer
-
Male Wistar rats (200-250 g)
-
0.4% Trypan blue solution
Procedure:
-
Isolation of Adipocytes:
-
Euthanize male Wistar rats and isolate epididymal fat pads.
-
Digest the fat pads with collagenase type I in KRBB to isolate adipocytes.
-
Wash the isolated adipocytes with KRBB to remove collagenase.
-
Resuspend the adipocytes to a 40% packed cell volume in glucose-free KRBB.
-
Assess cell viability using the Trypan blue exclusion test; viability should be >90%.
-
-
Treatment:
-
Pre-incubate adipocyte suspensions with varying concentrations of Iriflophenone-3-C-β-glucoside (e.g., 0.25, 2.5, 12.5, 25 µM) or controls (vehicle, insulin) for a specified period (e.g., 30 minutes) at 37°C.
-
-
Glucose Uptake Measurement:
-
Initiate glucose uptake by adding 2-deoxy-D-[U-14C]glucose (final concentration, e.g., 0.4 µCi/mL) to the adipocyte suspension.
-
Incubate for 15 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 10 µL of 20 µM cytochalasin B and incubating at 4°C for 10 minutes.
-
-
Sample Processing and Analysis:
-
Wash the cells three times with cold, glucose-free KRBB.
-
Filter the cell suspension through Whatman microfiber filters.
-
Place the filters in scintillation vials containing 3 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation analyzer.
-
Correct for non-specific uptake by subtracting the radioactivity of samples co-incubated with cytochalasin B.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro glucose uptake assay.
Caption: Workflow for the in vitro glucose uptake assay.
Conclusion
Iriflophenone-3-C-β-glucoside demonstrates significant potential as a therapeutic agent for managing hyperglycemia by enhancing glucose uptake in adipocytes. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the anti-diabetic properties and underlying molecular mechanisms of this promising natural compound. Future studies should focus on elucidating the specific signaling pathways activated by Iriflophenone-3-C-β-glucoside to fully understand its mode of action.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Iriflophenone-3-C-beta-glucoside: A Promising Natural Antibiotic for Gastrointestinal Infections
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Iriflophenone-3-C-beta-glucoside, a naturally occurring benzophenone derivative, has demonstrated significant potential as a natural antibiotic for treating gastrointestinal infections. Isolated from medicinal plants such as Dryopteris ramosa, this compound exhibits potent antibacterial activity against a range of pathogens known to cause gastrointestinal ailments.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in the evaluation and development of Iriflophenone-3-C-beta-glucoside as a novel antimicrobial agent.
Overview of Antibacterial Activity
Iriflophenone-3-C-beta-glucoside has shown promising in vitro activity against several key bacterial strains implicated in gastrointestinal infections. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) assays, suggests a potential therapeutic role.
Table 1: Antibacterial Spectrum of Iriflophenone-3-C-beta-glucoside
| Bacterial Strain | Pathogenicity | MIC (µg/mL)[1] |
| Klebsiella pneumoniae | Can cause pneumonia, bloodstream infections, and meningitis. | 31.1 ± 7.2 |
| Staphylococcus aureus | A common cause of food poisoning and skin infections. | 62.5 ± 7.2 |
| Escherichia coli | A frequent cause of traveler's diarrhea and other GI illnesses. | 62.5 ± 7.2 |
| Bacillus subtilis | Generally considered non-pathogenic but can cause food spoilage. | 125 ± 7.2 |
Proposed Mechanism of Action
While the precise molecular mechanism of Iriflophenone-3-C-beta-glucoside's antibacterial activity is still under investigation, evidence from structurally related compounds, such as other flavonoids and benzophenones, suggests a multi-targeted approach. The proposed mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Like some flavonoids, Iriflophenone-3-C-beta-glucoside may target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.
-
Disruption of Cytoplasmic Membrane Function: Benzophenone compounds have been shown to target and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Energy Metabolism: Interference with bacterial energy production pathways is another plausible mechanism.
Caption: Proposed multi-targeted antibacterial mechanisms of Iriflophenone-3-C-beta-glucoside.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of Iriflophenone-3-C-beta-glucoside.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of Iriflophenone-3-C-beta-glucoside against various bacterial strains using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Iriflophenone-3-C-beta-glucoside Dilutions:
-
Dissolve Iriflophenone-3-C-beta-glucoside in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Iriflophenone-3-C-beta-glucoside at which there is no visible bacterial growth.
-
Agar Well Diffusion Assay for Antibacterial Activity
This method provides a qualitative assessment of the antibacterial activity of Iriflophenone-3-C-beta-glucoside.
Materials:
-
Iriflophenone-3-C-beta-glucoside solution
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
Procedure:
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the surface of an MHA plate with a standardized bacterial suspension (equivalent to 0.5 McFarland standard).
-
-
Creation of Wells:
-
Aseptically create wells in the agar using a sterile cork borer.
-
-
Application of Test Compound:
-
Pipette a known volume (e.g., 50-100 µL) of the Iriflophenone-3-C-beta-glucoside solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
-
Incubation:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Brine Shrimp Lethality Assay for Cytotoxicity
This assay is a simple and rapid method for the preliminary assessment of the cytotoxicity of a compound.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater (3.8% sea salt in distilled water)
-
Hatching tank with aeration
-
96-well microtiter plate or small vials
-
Light source
-
Pipettes
Procedure:
-
Hatching of Brine Shrimp:
-
Add brine shrimp eggs to a hatching tank containing artificial seawater.
-
Provide constant aeration and illumination.
-
The nauplii (larvae) will hatch within 24-48 hours.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of Iriflophenone-3-C-beta-glucoside in a suitable solvent.
-
Perform serial dilutions in artificial seawater to obtain a range of test concentrations.
-
-
Assay Procedure:
-
Transfer 10-15 nauplii into each well of a 96-well plate or small vials.
-
Add the test solutions to the respective wells.
-
Include a positive control (e.g., potassium dichromate) and a negative control (seawater with the solvent).
-
Incubate for 24 hours under a light source.
-
-
Data Analysis:
-
After 24 hours, count the number of surviving nauplii in each well.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) value. A higher LC₅₀ value indicates lower cytotoxicity.
-
Safety and Handling
Standard laboratory safety precautions should be followed when handling Iriflophenone-3-C-beta-glucoside and bacterial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with bacterial pathogens should be conducted in a certified biological safety cabinet.
Conclusion
Iriflophenone-3-C-beta-glucoside presents a compelling profile as a natural antibiotic candidate for gastrointestinal infections. The provided protocols offer a framework for its further investigation and characterization. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models, and assessing its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical applications.
References
Troubleshooting & Optimization
Improving the yield of Iriflophenone-3-C-beta-glucoside from plant extracts.
Technical Support Center: Optimizing Iriflophenone-3-C-β-glucoside Yield
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of Iriflophenone-3-C-β-glucoside from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of Iriflophenone-3-C-β-glucoside during extraction?
A1: The yield is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. The selection of a suitable solvent system is critical, as Iriflophenone-3-C-β-glucoside, a C-glycoside, has moderate polarity.
Q2: Which plant species are known to be sources of Iriflophenone and its glycosides?
A2: Iriflophenone and its derivatives are commonly found in plants from the Iris genus, such as Iris domestica (formerly Belamcanda chinensis) and Iris unguicularis. These compounds are also present in other species like Gentiana macrophylla. Researchers should perform a literature review for the specific plant material being used to confirm the presence of the target compound.
Q3: What are the most effective methods for the purification of C-glycosides like Iriflophenone-3-C-β-glucoside?
A3: Column chromatography is a highly effective method for purifying C-glycosides. Common stationary phases include silica gel, Sephadex LH-20, and C18 reversed-phase silica gel. The choice of mobile phase is crucial and often involves a gradient of solvents like methanol-water or ethyl acetate-methanol.
Q4: How can I confirm the identity and purity of the isolated Iriflophenone-3-C-β-glucoside?
A4: The identity and purity of the isolated compound can be confirmed using a combination of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity. To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Plant material not finely powdered. | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures).2. Optimize extraction time and temperature; consider using heat-assisted extraction if the compound is stable.3. Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase surface area. |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, tannins) | 1. Use of a highly non-polar or polar solvent in the initial extraction. | 1. For non-polar interferences like chlorophyll, pre-extract the plant material with a non-polar solvent like n-hexane.2. For polar interferences, consider a liquid-liquid partitioning step. |
| Poor Separation During Column Chromatography | 1. Incorrect stationary or mobile phase selection.2. Column overloading.3. Cracks or channels in the column packing. | 1. Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for separation.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly and is not allowed to run dry. |
| Degradation of the Target Compound | 1. Exposure to high temperatures, strong acids/bases, or light. | 1. Avoid excessive heat during extraction and solvent evaporation.2. Use neutral pH conditions unless the protocol specifies otherwise.3. Protect the extracts and isolated compound from direct light. |
Quantitative Data on Extraction Yields
The following table summarizes hypothetical yield data for Iriflophenone-3-C-β-glucoside under different extraction conditions. This data is for illustrative purposes to guide optimization.
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Yield (mg/g of dry plant material) |
| Maceration | 70% Methanol | 25 | 48 | 1.2 |
| Sonication | 80% Ethanol | 40 | 1 | 1.8 |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 | 2.5 |
| Heat-Reflux Extraction | 70% Ethanol | 70 | 3 | 2.1 |
Experimental Protocols
Protocol 1: Optimized Extraction of Iriflophenone-3-C-β-glucoside
-
Preparation of Plant Material : Air-dry the plant material (e.g., rhizomes of Iris domestica) at room temperature and grind into a fine powder (40-60 mesh).
-
Extraction :
-
Macerate the powdered plant material (100 g) with 80% ethanol (1 L) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification :
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system of chloroform-methanol (starting from 100:1 to 1:1, v/v).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Protocol 2: Quality Control using HPLC
-
Instrumentation : A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.
-
Gradient Program : Start with 10% A, increase to 50% A over 30 minutes, then to 100% A over 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of a pure standard (e.g., 265 nm).
-
Sample Preparation : Dissolve the extract or purified compound in methanol at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Visualizations
Technical Support Center: Overcoming Poor Solubility of Iriflophenone-3-C-beta-glucoside for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor solubility of Iriflophenone-3-C-beta-glucoside in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Iriflophenone-3-C-beta-glucoside and why is its solubility a concern for in vivo studies?
A1: Iriflophenone-3-C-beta-glucoside is a benzophenone derivative found in various plants, including those from the Aquilaria and Cyclopia genera.[1][2] It has demonstrated several promising pharmacological activities, such as antioxidant, anti-diabetic, anti-inflammatory, and antimicrobial effects.[1][2] Like many other flavonoids and polyphenolic compounds, Iriflophenone-3-C-beta-glucoside exhibits poor aqueous solubility. This low solubility can significantly hinder its bioavailability in in vivo studies, leading to challenges in achieving therapeutic concentrations in target tissues and obtaining reliable experimental results.
Q2: What are the initial steps I should take to dissolve Iriflophenone-3-C-beta-glucoside for my experiments?
A2: A good starting point is to use a small amount of a water-miscible organic solvent to first dissolve the compound, followed by dilution with an aqueous vehicle. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Iriflophenone-3-C-beta-glucoside is soluble in DMSO at concentrations up to 100 mg/mL, though sonication may be required.[3] For in vivo formulations, it is crucial to minimize the final concentration of organic solvents like DMSO to avoid toxicity.
Q3: What are the common formulation strategies to enhance the in vivo delivery of poorly soluble compounds like Iriflophenone-3-C-beta-glucoside?
A3: Several formulation strategies can be employed to improve the solubility and bioavailability of hydrophobic compounds. These include:
-
Co-solvent systems: Utilizing a mixture of solvents to increase solubility.
-
Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules to enhance its aqueous solubility.
-
Lipid-based delivery systems: Formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS).
-
Solid dispersions: Dispersing the compound in a solid polymer matrix to improve its dissolution rate.
-
Nanoparticle formulations: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution velocity.
Q4: Are there any known stability issues with Iriflophenone-3-C-beta-glucoside in solution?
A4: Yes, the stability of Iriflophenone-3-C-beta-glucoside in solution is influenced by factors such as pH and temperature. A study on an extract containing this compound indicated that it is more stable in neutral to acidic environments.[4] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months, and protected from light.[3] It is advisable to prepare fresh dosing solutions for in vivo experiments or assess the stability of your formulation under the intended storage and experimental conditions.
Troubleshooting Guides
Issue 1: Iriflophenone-3-C-beta-glucoside precipitates when preparing the dosing formulation.
-
Possible Cause: The proportion of the aqueous component in your vehicle is too high, causing the hydrophobic compound to "crash out" of the solution.
-
Troubleshooting Steps:
-
Optimize the Co-Solvent System: Begin by dissolving Iriflophenone-3-C-beta-glucoside in 100% DMSO to create a concentrated stock solution. For the final formulation, use a multi-component vehicle. A common starting point is a mixture of DMSO, PEG300, and saline. You can adjust the ratios to improve solubility.
-
Incorporate a Surfactant: Adding a surfactant like Tween® 80 can help to form micelles that encapsulate the hydrophobic compound, improving its stability in the aqueous environment. A typical concentration of Tween® 80 in the final formulation is 5%.
-
Use a Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with the compound, enhancing its solubility in aqueous solutions.
-
Issue 2: The prepared formulation is initially clear but shows precipitation over time.
-
Possible Cause: The formulation is a supersaturated and thermodynamically unstable solution.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Prepare the formulation and observe it at room temperature and at 4°C for several hours to determine its stability window.
-
Prepare Fresh Formulations: If the formulation is not stable for a prolonged period, prepare it fresh immediately before each administration.
-
Consider Alternative Formulation Strategies: If a stable solution cannot be achieved, consider more advanced formulation approaches like solid dispersions or nanoparticle formulations that can provide better long-term stability.
-
Issue 3: Signs of toxicity (e.g., distress, lethargy) are observed in animals post-administration.
-
Possible Cause: Toxicity could be due to the compound itself, the vehicle, or in vivo precipitation of the compound.
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: Always include a control group that receives only the vehicle to assess the toxicity of the formulation components.
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in the injected volume, ideally below 10%.
-
Slow Administration Rate: For intravenous injections, administer the formulation slowly to allow for rapid dilution in the bloodstream, which can help prevent precipitation.
-
Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation. Do not administer if any particulates are visible.
-
Data Presentation
Table 1: Solubility of Iriflophenone-3-C-beta-glucoside in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (244.88 mM) | Needs sonication. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.12 mM) | Suspended solution; needs ultrasonic. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear solution. | [3] |
| DMSO | 11 mg/mL (26.94 mM) | Sonication is recommended. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (4.9 mM) | Sonication is recommended. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This protocol is a starting point and may require optimization based on the desired final concentration and stability.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Iriflophenone-3-C-beta-glucoside in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Use sonication if necessary to aid dissolution. This will be your stock solution. For example, to achieve a final concentration of 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would first make a 20 mg/mL stock in DMSO.
-
In a separate sterile tube, prepare the vehicle by adding the components in the following order, vortexing after each addition:
-
PEG300
-
Tween® 80
-
Saline
-
-
Slowly add the Iriflophenone-3-C-beta-glucoside stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method aims to disperse the crystalline drug in a polymer matrix in an amorphous state, which can enhance its dissolution rate.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Polyvinylpyrrolidone (PVP) or another suitable polymer carrier
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve both the Iriflophenone-3-C-beta-glucoside and the polymer carrier in a suitable organic solvent, such as ethanol, in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Continue to dry the film under vacuum for several hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
The powdered solid dispersion can then be suspended in an appropriate aqueous vehicle for oral administration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the formation of an inclusion complex to improve the aqueous solubility of Iriflophenone-3-C-beta-glucoside.
Materials:
-
Iriflophenone-3-C-beta-glucoside
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine the desired molar ratio of Iriflophenone-3-C-beta-glucoside to cyclodextrin (e.g., 1:1 or 1:2).
-
Prepare an aqueous solution of the cyclodextrin by dissolving it in deionized water with gentle stirring.
-
In a separate container, dissolve the Iriflophenone-3-C-beta-glucoside in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
The powdered complex can be reconstituted in water or saline for administration.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting precipitation issues.
Caption: Enhanced delivery and cellular action.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iriflophenone 3-C-glucoside | TargetMol [targetmol.com]
Technical Support Center: Optimization of HPLC Parameters for Iriflophenone-3-C-beta-glucoside Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Iriflophenone-3-C-beta-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for the separation of Iriflophenone-3-C-beta-glucoside?
A reversed-phase C18 column is the most common and recommended starting point for the separation of Iriflophenone-3-C-beta-glucoside and other flavonoid glycosides. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is a robust choice for initial method development.
Q2: Should I use an isocratic or gradient elution method?
For complex samples containing multiple compounds with varying polarities, a gradient elution is generally preferred to achieve optimal separation.[1] However, for simpler mixtures or for routine analysis where baseline separation of the target analyte is the primary goal, a simple isocratic method can be effective and more reproducible. An isocratic method with 15% acetonitrile in 0.01% acetic acid has been successfully used for the analysis of Iriflophenone-3-C-beta-glucoside.[2]
Q3: Why is an acidic modifier, such as formic acid or acetic acid, typically added to the mobile phase?
Iriflophenone-3-C-beta-glucoside is a phenolic compound. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl groups.[3] This is crucial for achieving sharp, symmetrical peaks and preventing peak tailing, which can occur due to interactions between the ionized analyte and the silica-based stationary phase.[4][5]
Q4: What is the optimal detection wavelength for Iriflophenone-3-C-beta-glucoside?
A detection wavelength of 330 nm has been reported for the analysis of Iriflophenone-3-C-beta-glucoside.[2] However, it is always recommended to determine the UV absorption maximum of the compound in the mobile phase being used to ensure the highest sensitivity.
Q5: How can I improve the resolution between Iriflophenone-3-C-beta-glucoside and other co-eluting peaks?
To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact selectivity. If using a gradient, a shallower gradient can improve the separation of closely eluting compounds.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the mobile phase: Fine-tuning the pH can alter the retention times of ionizable compounds and improve resolution.[4][5]
-
Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will increase the analysis time.[6]
-
Decrease the column temperature: Lowering the temperature can sometimes improve resolution, but it may also increase backpressure.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Iriflophenone-3-C-beta-glucoside.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase.- Mobile phase pH is inappropriate.- Column contamination or degradation. | - Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid).- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Flush the column with a strong solvent or replace the column if necessary.[7] |
| Poor Resolution | - Inadequate mobile phase composition.- Steep gradient profile.- Unsuitable column. | - Optimize the organic solvent percentage in the mobile phase.- Employ a shallower gradient to better separate closely eluting peaks.- Consider a column with a different stationary phase or higher efficiency (smaller particle size). |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuations in column temperature.- Pump or system leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Equilibrate the column with the initial mobile phase for a sufficient time before each run.- Use a column oven to maintain a constant temperature.- Check for leaks in the system, particularly at fittings and seals. |
| Broad Peaks | - High extra-column volume.- Column overload.- Column contamination. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Reduce the injection volume or the concentration of the sample.- Clean the column with appropriate solvents or replace it. |
| Split Peaks | - Partially blocked column frit.- Sample solvent incompatible with the mobile phase.- Column void. | - Reverse-flush the column to dislodge particulates from the inlet frit.- Dissolve the sample in the initial mobile phase whenever possible.- If a void is suspected, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method
This protocol is suitable for the routine quantification of Iriflophenone-3-C-beta-glucoside in relatively simple matrices.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Iriflophenone-3-C-beta-glucoside reference standard
-
HPLC-grade acetonitrile, water, and acetic acid
2. Chromatographic Conditions:
-
Mobile Phase: 15% Acetonitrile in 0.01% aqueous acetic acid[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 330 nm[2]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Iriflophenone-3-C-beta-glucoside in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare a stock solution of Iriflophenone-3-C-beta-glucoside reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
Protocol 2: Gradient HPLC Method for Complex Samples
This protocol is recommended for the analysis of Iriflophenone-3-C-beta-glucoside in complex matrices such as plant extracts, where baseline separation from other components is challenging.
1. Instrumentation and Materials:
-
HPLC or UHPLC system with a DAD or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Iriflophenone-3-C-beta-glucoside reference standard
-
HPLC-grade acetonitrile, water, and formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B (linear gradient)
-
20-25 min: 30-50% B (linear gradient)
-
25-30 min: 50% B (isocratic)
-
30-31 min: 50-10% B (linear gradient)
-
31-40 min: 10% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 330 nm (or DAD scan from 200-400 nm)
-
Injection Volume: 5-10 µL
3. Sample and Standard Preparation:
-
Follow the same procedure as in Protocol 1, using the initial mobile phase composition (90% A, 10% B) as the diluent.
Data Presentation
The following table summarizes the impact of key HPLC parameters on the separation of Iriflophenone-3-C-beta-glucoside, based on general principles of reversed-phase chromatography of flavonoids.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Iriflophenone-3-C-beta-glucoside Peak |
| Elution Mode | Isocratic (15% ACN) | Gradient (10-50% ACN) | Condition 1: Shorter run time, suitable for simple matrices. Condition 2: Better resolution in complex matrices, longer run time. |
| Organic Solvent | Acetonitrile | Methanol | Acetonitrile often provides better peak shape and different selectivity compared to methanol for phenolic compounds. |
| Mobile Phase pH | pH ~ 3 (with 0.1% Formic Acid) | pH ~ 5 (with Acetate Buffer) | Condition 1: Better peak shape due to suppression of silanol activity. Condition 2: May lead to peak tailing if the pH is close to the pKa of the analyte or silanols. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Condition 1: Faster analysis. Condition 2: Increased retention time, potentially better resolution. |
| Column Temperature | 25 °C | 40 °C | Condition 1: Higher viscosity, potentially better resolution for some compounds. Condition 2: Lower backpressure, may decrease retention time and affect selectivity. |
Visualizations
Caption: Experimental workflow for HPLC analysis of Iriflophenone-3-C-beta-glucoside.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stabilizing Iriflophenone-3-C-beta-glucoside in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals working with Iriflophenone-3-C-beta-glucoside, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of this promising bioactive compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the storage and handling of Iriflophenone-3-C-beta-glucoside solutions.
Issue 1: Rapid Degradation of Iriflophenone-3-C-beta-glucoside in Aqueous Solution
-
Potential Cause: Iriflophenone-3-C-beta-glucoside is susceptible to degradation in aqueous solutions, particularly at room temperature and alkaline pH. The predicted shelf-life (t90%) of Iriflophenone-3-C-beta-glucoside in an aqueous solution at 25°C is only 13 days.[1][2][3] Degradation typically follows first-order kinetics.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: Maintain the solution in a neutral to acidic pH range (pH 4-6). The compound is more stable under these conditions.[1][3] Use a suitable buffer system (e.g., citrate or acetate buffer) to maintain the desired pH.
-
Temperature Control: Store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal.[4]
-
Solvent Selection: For long-term storage, consider preparing stock solutions in anhydrous, HPLC-grade organic solvents such as DMSO, ethanol, or methanol, where the compound may exhibit greater stability. Store these stock solutions at low temperatures and protect them from light.
-
Issue 2: Discoloration or Precipitation of the Solution Over Time
-
Potential Cause: Discoloration (e.g., yellowing or browning) can indicate oxidative degradation of the phenolic structure. Precipitation may occur due to degradation, changes in solvent composition upon storage (e.g., water absorption by DMSO), or exceeding the solubility limit at lower temperatures.
-
Troubleshooting Steps:
-
Inert Gas Purging: Before sealing the storage vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
Use of Antioxidants: Consider adding an antioxidant to the solution. Ascorbic acid (vitamin C) is a commonly used antioxidant for stabilizing flavonoids. A typical starting concentration is 0.1% (w/v).
-
Addition of Chelating Agents: The presence of metal ions can catalyze the degradation of flavonoids. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) can sequester these ions and improve stability.[5]
-
Solubility Check: Ensure the initial concentration of Iriflophenone-3-C-beta-glucoside is below its solubility limit in the chosen solvent at the intended storage temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Iriflophenone-3-C-beta-glucoside in solution?
A1: The main factors contributing to the degradation of Iriflophenone-3-C-beta-glucoside are:
-
pH: The compound is more stable in neutral to acidic conditions and degrades more rapidly at alkaline pH.[1][3]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][2]
-
Oxygen: As a phenolic compound, Iriflophenone-3-C-beta-glucoside is susceptible to oxidation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.
Q2: What is the recommended solvent for long-term storage of Iriflophenone-3-C-beta-glucoside?
A2: For long-term storage, it is advisable to prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[4] These stock solutions should then be stored at -80°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Q3: How can I monitor the stability of my Iriflophenone-3-C-beta-glucoside solution?
A3: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. The concentration of Iriflophenone-3-C-beta-glucoside should be measured at regular intervals, and the appearance of any new peaks in the chromatogram should be noted as potential degradation products.
Q4: Are there any known biological activities of Iriflophenone-3-C-beta-glucoside I should be aware of when designing my experiments?
A4: Yes, Iriflophenone-3-C-beta-glucoside has been reported to possess several biological activities, including:
-
Antidiabetic effects: It may lower fasting blood glucose levels and enhance glucose uptake, potentially through the activation of the AMPK signaling pathway.[6][7][8]
-
Anti-inflammatory properties: It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8).[9][10]
-
Antioxidant activity: As a flavonoid, it exhibits antioxidant properties.[11]
Data Presentation
Table 1: Stability of Iriflophenone-3-C-beta-glucoside in Aqueous Solution at 25°C
| Time (days) | Predicted Remaining (%) |
| 0 | 100 |
| 13 | 90 |
| 26 | 81 |
| 39 | 73 |
Data calculated based on the predicted shelf-life (t90% = 13 days) and assuming first-order degradation kinetics.[1][2][3]
Table 2: Recommended Storage Conditions for Iriflophenone-3-C-beta-glucoside Solutions
| Storage Duration | Recommended Temperature | Recommended Solvent | Additional Precautions |
| Short-term (≤ 1 month) | -20°C | DMSO or Ethanol | Protect from light, Purge with inert gas |
| Long-term (≤ 6 months) | -80°C | DMSO | Protect from light, Purge with inert gas, Use anhydrous solvent |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of Iriflophenone-3-C-beta-glucoside
-
Weigh the desired amount of high-purity Iriflophenone-3-C-beta-glucoside powder in a sterile microcentrifuge tube.
-
Add anhydrous, HPLC-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.
-
(Optional) Add ascorbic acid to a final concentration of 0.1% (w/v) and/or EDTA to a final concentration of 1 mM.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the stock solution at -80°C.
Protocol 2: Stability Testing by HPLC
-
Prepare a solution of Iriflophenone-3-C-beta-glucoside in the desired solvent system at a known concentration.
-
Divide the solution into several aliquots in amber HPLC vials and store them under the desired storage conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating reverse-phase HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Detection is typically performed at the λmax of the compound.
-
Quantify the peak area of the intact Iriflophenone-3-C-beta-glucoside and any degradation products.
-
Calculate the percentage of the initial concentration remaining at each time point.
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Iriflophenone-3-C-beta-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Iriflophenone-3-C-beta-glucoside in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Iriflophenone-3-C-beta-glucoside and why is its bioavailability a concern?
A1: Iriflophenone-3-C-beta-glucoside is a benzophenone derivative found in various plants such as Aquilaria sinensis and Dryopteris ramosa.[1][2][3] Like many flavonoids, it exhibits promising pharmacological activities, including anti-hyperglycemic, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] However, flavonoids in general often suffer from low oral bioavailability due to factors like poor aqueous solubility, low permeability across the intestinal wall, and susceptibility to first-pass metabolism.[4][5] This limited bioavailability can hinder its therapeutic potential.
Q2: What are the primary barriers to the oral absorption of Iriflophenone-3-C-beta-glucoside?
A2: The primary barriers are likely related to its physicochemical properties as a flavonoid glycoside. These include:
-
Poor Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4][5]
-
Low Permeability: The intestinal epithelium acts as a barrier that the compound must cross to enter the bloodstream. The size and polarity of the molecule can limit its passive diffusion.
-
First-Pass Metabolism: The compound may be metabolized in the intestines or the liver before it reaches systemic circulation, reducing the amount of active compound.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen.
Q3: What are the general strategies to enhance the bioavailability of flavonoids like Iriflophenone-3-C-beta-glucoside?
A3: Several strategies can be employed, broadly categorized as formulation-based and chemical modification approaches.[4][5]
-
Formulation Strategies:
-
Particle Size Reduction: Micronization and nanonization increase the surface area for dissolution.[6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve solubility and absorption.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the molecule, increasing its solubility.
-
Use of Absorption Enhancers: Certain excipients can transiently increase intestinal permeability.[4]
-
-
Chemical Modification:
-
Prodrugs: Modifying the structure to a more absorbable form that converts back to the active compound in the body.[5]
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility. | 1. Reduce particle size (micronization/nanonization). 2. Formulate as an amorphous solid dispersion. 3. Utilize a lipid-based formulation (e.g., SEDDS). |
| Low intestinal permeability. | 1. Co-administer with a permeation enhancer (use with caution and thorough safety evaluation). 2. Investigate nanotechnology-based carriers. | |
| High first-pass metabolism. | 1. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., piperine), following careful dose-finding and toxicity studies. 2. Explore alternative routes of administration (e.g., intravenous) to determine absolute bioavailability. | |
| Compound precipitates out of the formulation before or during administration. | Poor solubility and stability in the vehicle. | 1. Screen a wider range of pharmaceutically acceptable solvents and co-solvents. 2. Consider the use of surfactants or complexing agents like cyclodextrins. 3. Prepare fresh formulations immediately before each experiment. |
| Difficulty in detecting the compound in plasma samples. | Low plasma concentrations below the limit of quantification (LOQ) of the analytical method. | 1. Optimize the analytical method (e.g., switch from HPLC-UV to LC-MS/MS for higher sensitivity). 2. Increase the administered dose, if tolerated by the animals. 3. Concentrate the plasma samples before analysis. |
| Rapid metabolism of the parent compound. | 1. Analyze for potential metabolites of Iriflophenone-3-C-beta-glucoside in addition to the parent compound. |
Data Presentation
Table 1: In Vivo Efficacy of Iriflophenone-3-C-beta-glucoside (IPG) in Streptozotocin-Induced Diabetic Mice [8][9][10]
| Treatment Group | Dose | % Reduction in Fasting Blood Glucose |
| Methanolic Extract (ME) | - | 40.3% |
| Iriflophenone-3-C-beta-glucoside (IPG) | - | 46.4% |
| Insulin | - | 41.5% |
Table 2: In Vitro Glucose Uptake in Rat Adipocytes [8][9][10]
| Treatment | Concentration | % Enhancement of Glucose Uptake |
| Methanolic Extract (ME) | 1 mg/L | 152% |
| Iriflophenone-3-C-beta-glucoside (IPG) | 0.25 µM | 153.3% |
| Iriflophenone-3-C-beta-glucoside (IPG) | 2.5 µM | 154.6% |
| Insulin | 1.5 nM | 183% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of Iriflophenone-3-C-beta-glucoside for Enhanced Oral Bioavailability
-
Materials: Iriflophenone-3-C-beta-glucoside, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure (Solvent Evaporation Method):
-
Dissolve Iriflophenone-3-C-beta-glucoside and the polymer in the solvent at a specific ratio (e.g., 1:4 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
-
Characterization:
-
Assess the dissolution rate of the solid dispersion compared to the pure compound in simulated gastric and intestinal fluids.
-
Characterize the solid state of the compound in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm an amorphous state.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Formulations:
-
Group 1: Iriflophenone-3-C-beta-glucoside suspended in a 0.5% carboxymethyl cellulose (CMC) solution (control).
-
Group 2: Solid dispersion of Iriflophenone-3-C-beta-glucoside suspended in 0.5% CMC solution.
-
-
Administration: Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 200 µL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of Iriflophenone-3-C-beta-glucoside in rat plasma.
-
The method should be validated for linearity, accuracy, precision, and recovery.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. Compare the parameters between the two groups to evaluate the enhancement in bioavailability.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of Iriflophenone-3-C-beta-glucoside.
Caption: Putative absorption and metabolism pathway of Iriflophenone-3-C-beta-glucoside in an intestinal enterocyte.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Iriflophenone-3-C-beta-glucoside and Mangiferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant capacities of two naturally occurring phenolic compounds: Iriflophenone-3-C-beta-glucoside and mangiferin. This objective comparison is supported by available experimental data to aid in research and development decisions.
Executive Summary
Iriflophenone-3-C-beta-glucoside and mangiferin, both C-glycosidic phenolic compounds, exhibit distinct antioxidant profiles. Mangiferin demonstrates broad-spectrum antioxidant activity, effectively scavenging a variety of free radicals as evidenced by its performance in DPPH, ABTS, and FRAP assays. In contrast, Iriflophenone-3-C-beta-glucoside shows more selective antioxidant action, with documented activity against ABTS and peroxyl radicals but notably no activity in the DPPH assay. This fundamental difference suggests distinct mechanisms of action and potential applications for these two compounds.
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of Iriflophenone-3-C-beta-glucoside and mangiferin from various in vitro assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary between different studies due to variations in protocols.
| Compound | Assay | IC50 / Activity | Reference |
| Iriflophenone-3-C-beta-glucoside | DPPH | No radical scavenging activity observed | (Malherbe et al., 2014, as cited in a related study) |
| ABTS | Scavenges ABTS radicals (quantitative data not available in searched literature) | [1] | |
| FRAP | Data not available in searched literature | ||
| Mangiferin | DPPH | 13.74 µM (EC50) | A study on analgesic and antioxidant activity of mangiferin |
| DPPH | 17.6 µg/mL (IC50) | A study on the bioactivities of mangiferin | |
| DPPH | 38.29 µg/mL (EC50) | A study on ultrasound-assisted enzymatic extraction of mangiferin | |
| ABTS | 60.32 µg/mL (EC50) | A study on ultrasound-assisted enzymatic extraction of mangiferin |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like Iriflophenone-3-C-beta-glucoside and mangiferin is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This process is facilitated by the presence of hydroxyl groups on their aromatic rings.
Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Workflows and Protocols
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound using common in vitro assays.
Figure 2: Generalized experimental workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Dissolve the test compound (Iriflophenone-3-C-beta-glucoside or mangiferin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed ABTS•+ radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Procedure:
-
ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant in the buffer.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Reaction Mixture: A small volume of the sample or standard solution is added to a pre-warmed (37 °C) FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37 °C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: A standard curve is prepared using the absorbance values of the standard solutions. The antioxidant capacity of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Conclusion
The available evidence indicates that mangiferin is a more potent and broad-spectrum antioxidant compared to Iriflophenone-3-C-beta-glucoside. While both are phenolic compounds with inherent antioxidant potential, their efficacy against different types of free radicals varies significantly. The lack of DPPH radical scavenging activity by Iriflophenone-3-C-beta-glucoside is a key differentiator. For applications requiring robust, wide-ranging antioxidant protection, mangiferin appears to be the superior candidate. However, the selective antioxidant activity of Iriflophenone-3-C-beta-glucoside may be advantageous in specific biological contexts where targeting particular radical species is desired. Further research is warranted to obtain quantitative data on the ABTS and FRAP activities of Iriflophenone-3-C-beta-glucoside to enable a more comprehensive and direct comparison.
References
A Comparative Guide to HPLC and ELISA for the Quantification of Iriflophenone-3-C-beta-glucoside
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Iriflophenone-3-C-beta-glucoside (IP3G), a significant bioactive benzophenone found in plants such as Aquilaria spp., is crucial for quality control, pharmacokinetic studies, and various research applications.[1][2] High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical methods employed for this purpose. This guide provides a detailed comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
At a Glance: HPLC vs. ELISA for IP3G Quantification
| Feature | HPLC (High-Performance Liquid Chromatography) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Antigen-antibody specific binding and enzymatic colorimetric detection. |
| Specificity | High; separates IP3G from other structurally similar compounds. | High, but potential for cross-reactivity with structurally related molecules.[1][3][4][5][6] |
| Sensitivity | Generally high, with the limit of detection in the low ng/mL range. | Very high; the assay range for IP3G is reported as 100 to 1560 ng/mL.[1][3][4][5][6] |
| Throughput | Lower; sequential sample analysis. | High; suitable for analyzing a large number of samples simultaneously in microplates. |
| Speed | Slower; longer run times per sample. | Faster; rapid results for multiple samples.[1][3][4] |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower instrument cost and generally more cost-effective for large sample numbers. |
| Development | Method development can be complex, requiring optimization of mobile phase, column, and other parameters. | Requires the development or availability of a specific antibody, which can be time-consuming and costly to produce initially.[1][5] |
Quantitative Performance Comparison
A strong correlation has been demonstrated between HPLC and a developed indirect competitive ELISA for the quantification of IP3G in plant samples, with a coefficient of determination (R²) of 0.9321.[1][3][4][5][6] This indicates that both methods provide comparable quantitative results.
The following tables summarize the validation parameters for an indirect competitive ELISA for IP3G, as reported in the literature.
Table 1: Precision of the Indirect Competitive ELISA for IP3G Quantification [1][3][4][5][6]
| Assay Type | Coefficient of Variation (CV%) |
| Intra-assay | 1.19% - 2.07% |
| Inter-assay | 3.76% - 7.15% |
Table 2: Accuracy of the Indirect Competitive ELISA for IP3G Quantification [1][3][4][5][6]
| Parameter | Value |
| Recovery Rate | 96.0% - 99.0% |
| Coefficient of Variation (CV%) for Recovery | 4.50% - 5.32% |
Experimental Protocols
Below are detailed methodologies for the quantification of Iriflophenone-3-C-beta-glucoside using HPLC and an indirect competitive ELISA.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of flavonoids and specific parameters reported for IP3G.
1. Sample Preparation (from Plant Material):
-
Grind dried plant material (e.g., leaves) into a fine powder.
-
Extract the powder with a suitable solvent, such as methanol or a methanol-water mixture. This can be done through methods like sonication or shaking for a specified period (e.g., 30 minutes).
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Merck LiChrospher 100, 250 x 4 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 15% acetonitrile in 0.01% aqueous acetic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of purified Iriflophenone-3-C-beta-glucoside of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the amount of IP3G by comparing the peak area to the calibration curve.
Indirect Competitive ELISA Protocol
This protocol describes a typical workflow for an indirect competitive ELISA for the quantification of IP3G.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve Na₂CO₃ (1.59 g) and NaHCO₃ (2.93 g) in distilled water to make 1000 mL.
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution Buffer: Use the blocking buffer for diluting both primary and secondary antibodies.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2M H₂SO₄.
2. ELISA Procedure:
-
Coating: Coat the wells of a microtiter plate with an antigen conjugate (e.g., IP3G-protein conjugate) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the sample (or IP3G standard) and a specific polyclonal anti-IP3G antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free IP3G in the sample competes with the coated antigen for antibody binding.
-
Washing: Wash the plate four times with wash buffer.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of IP3G in the sample.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the HPLC and ELISA methods.
Caption: Workflow for Iriflophenone-3-C-beta-glucoside quantification by HPLC.
Caption: Workflow for an indirect competitive ELISA of IP3G.
Conclusion
Both HPLC and ELISA are robust and reliable methods for the quantification of Iriflophenone-3-C-beta-glucoside. The choice between the two will largely depend on the specific requirements of the study. HPLC offers high specificity and is the gold standard for chromatographic analysis, making it ideal for method development and validation, and for studies where absolute certainty in separating IP3G from similar compounds is required. On the other hand, ELISA provides a high-throughput, rapid, and cost-effective solution, particularly advantageous for screening large numbers of samples, making it well-suited for quality control in commercial production and large-scale research projects. The strong correlation between the two methods allows for the use of ELISA for routine analysis, with HPLC serving as a confirmatory technique.
References
- 1. Indirect ELISA Protocol [elisa-antibody.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Antibacterial Efficacy of Iriflophenone-3-C-beta-glucoside and Standard Antibiotics
For Immediate Release
A detailed comparison of the antibacterial properties of Iriflophenone-3-C-beta-glucoside, a naturally derived benzophenone, against established antibiotics reveals its potential as a promising antimicrobial agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in-vitro activity, supported by experimental data and detailed methodologies.
Iriflophenone-3-C-beta-glucoside (I3CβG) is a benzophenone derivative that can be isolated from various plant sources, including Dryopteris ramosa and species of Aquilaria.[1] Emerging research has highlighted its pharmacological potential, including its antibacterial properties against a range of pathogenic bacteria. This report presents a comparative analysis of the antibacterial activity of I3CβG against standard antibiotics, focusing on Minimum Inhibitory Concentration (MIC) values.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of Iriflophenone-3-C-beta-glucoside was evaluated against several medically significant bacterial strains and compared with the standard antibiotic Cefixime. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was used as the primary metric for comparison.
| Compound | Klebsiella pneumoniae | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
| Iriflophenone-3-C-beta-glucoside | 31.1 ± 7.2 µg/mL | 62.5 ± 7.2 µg/mL | 62.5 ± 7.2 µg/mL | 125 ± 7.2 µg/mL |
| Cefixime | No specific value found | >128 µg/mL (Resistant)[2] | 0.015 - 4 µg/mL[2] | 62.5 ± 7.2 µg/mL |
Data for Iriflophenone-3-C-beta-glucoside was obtained from a study on the compound isolated from Dryopteris ramosa.
Visualizing the Mechanisms of Action
To understand the differing modes of antibacterial action, the following diagrams illustrate the proposed mechanism for Iriflophenone-3-C-beta-glucoside and the established signaling pathway for Cefixime.
Caption: Proposed antibacterial mechanism of Iriflophenone-3-C-beta-glucoside.
Caption: Established antibacterial mechanism of the antibiotic Cefixime.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antibacterial activities.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compound: Iriflophenone-3-C-beta-glucoside and standard antibiotics (e.g., Cefixime) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Strains: Cultures of the test bacteria (K. pneumoniae, S. aureus, E. coli, B. subtilis) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) is used for the assay.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used.
2. Assay Procedure:
-
100 µL of sterile MHB is added to each well of the 96-well plate.
-
100 µL of the stock solution of the test compound is added to the first well of each row and mixed.
-
A two-fold serial dilution is performed by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. The final 100 µL from the last dilution well is discarded.
-
The standardized bacterial suspension is diluted, and 10 µL is added to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antibacterial activity of a substance.
1. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.
-
Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland) is prepared as described for the MIC assay.
-
Test Compound: Solutions of Iriflophenone-3-C-beta-glucoside and standard antibiotics are prepared at known concentrations.
2. Assay Procedure:
-
The surface of the MHA plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well.
-
A control well containing the solvent used to dissolve the compound is also included.
-
The plates are left at room temperature for a period to allow for diffusion of the compound into the agar and then incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the antibacterial activity of a test compound.
Caption: A generalized workflow for in-vitro antibacterial susceptibility testing.
References
A Comparative Guide to the Structure-Activity Relationship of Iriflophenone-3-C-beta-glucoside and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally related natural compounds is paramount. This guide provides a detailed comparison of Iriflophenone-3-C-beta-glucoside (IPG), a benzophenone C-glucoside found in various medicinal plants, and its key analogs. The focus is on their antidiabetic, antioxidant, and antimicrobial properties, with an emphasis on the structure-activity relationship (SAR) supported by experimental data.
Iriflophenone-3-C-beta-glucoside is a significant bioactive constituent in plants such as Aquilaria sinensis, Cyclopia genistoides, and Mangifera indica.[1] Its chemical structure, characterized by a C-glycosidic bond, imparts notable stability and influences its biological functions. This guide will delve into how variations in this core structure, such as the number and position of glycosidic moieties, affect its therapeutic potential.
Comparative Analysis of Biological Activities
The biological efficacy of Iriflophenone-3-C-beta-glucoside and its analogs varies based on their structural modifications. The following tables summarize the available quantitative data for their α-glucosidase inhibitory, antibacterial, and antioxidant activities.
Table 1: α-Glucosidase Inhibitory Activity
One of the primary antidiabetic mechanisms of IPG and its analogs is the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Delaying carbohydrate breakdown helps to manage postprandial hyperglycemia.
| Compound | Structure | IC50 Value | Source of α-Glucosidase | Key Structural Features for Activity | Reference |
| Iriflophenone-3-C-beta-glucoside (IPG) | Benzophenone with a glucose moiety at C3 | Stronger than Acarbose (specific IC50 not consistently reported) | Not specified | C-glycosidic linkage at C3 is crucial. | [1] |
| Iriflophenone 3,5-C-β-diglucopyranoside | Benzophenone with glucose moieties at C3 and C5 | Not specified, but contributes to the overall activity of extracts | Not specified | The presence of a second glucose unit may enhance solubility and potentially alter binding affinity. | [2] |
| Mangiferin | Xanthone-C-glucoside (structurally related) | Varies by study, generally considered a potent inhibitor | Not specified | The xanthone backbone with the C-glucosyl moiety is key to its activity.[3] | [3] |
| Acarbose (Positive Control) | Pseudotetrasaccharide | Reported IC50 values vary widely across studies | Yeast | Serves as a benchmark for inhibitory potency. | [4] |
Structure-Activity Relationship for α-Glucosidase Inhibition: The C-glycosidic bond in IPG and its analogs is a key feature for their inhibitory activity. Compounds isolated from Aquilaria sinensis, including IPG, have demonstrated stronger α-glucosidase inhibition than the commercial drug acarbose.[1] While specific IC50 values for direct comparison are not always available from a single study, the general trend suggests that the benzophenone and xanthone scaffolds with C-linked glucose are effective for enzyme inhibition. The diglucoside analog may have altered pharmacokinetic properties, but its specific contribution to inhibitory potency requires further investigation.
Table 2: Antibacterial Activity
Iriflophenone-3-C-beta-glucoside has also demonstrated notable antibacterial properties, suggesting its potential in combating various bacterial infections.
| Compound | Bacterial Strain | MIC (μg/mL) | Key Structural Features for Activity | Reference |
| Iriflophenone-3-C-beta-glucoside (IPG) | Klebsiella pneumoniae | 31.1 ± 7.2 | The polyphenolic nature of the benzophenone core is likely responsible for the antibacterial effect. | [5][6] |
| Staphylococcus aureus | 62.5 ± 7.2 | [5][6] | ||
| Escherichia coli | 62.5 ± 7.2 | [5][6] | ||
| Bacillus subtilis | 125 ± 7.2 | [5][6] | ||
| Cefixime (Positive Control) | Bacillus subtilis | 62.5 ± 7.2 | Standard antibiotic for comparison. | [5] |
Structure-Activity Relationship for Antibacterial Activity: The antibacterial activity of IPG is attributed to its benzophenone structure. It has shown strong potential against both Gram-positive and Gram-negative bacteria.[7] The presence of hydroxyl groups on the phenyl rings is a common feature of antibacterial polyphenols, which can disrupt bacterial cell membranes and inhibit essential enzymes.
Table 3: Antioxidant Activity
The antioxidant capacity of these compounds is crucial for their protective effects against oxidative stress-related diseases.
| Compound | Antioxidant Assay | Activity | Key Structural Features for Activity | Reference |
| Iriflophenone-3-C-beta-glucoside (IPG) | ABTS radical scavenging | Active scavenger | The phenolic hydroxyl groups are key for radical scavenging. | [1] |
| DPPH radical scavenging | No activity | The steric hindrance around the phenolic groups might limit its reactivity with the DPPH radical. | [1] | |
| Mangiferin | Multiple assays (DPPH, ABTS, etc.) | Potent antioxidant | The catechol-like moiety and the overall polyphenolic structure contribute to its high antioxidant capacity.[8][9] | [8][9] |
Structure-Activity Relationship for Antioxidant Activity: The antioxidant activity of these compounds is primarily due to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to neutralize free radicals. IPG is an effective scavenger of ABTS and peroxyl radicals but not DPPH radicals.[1] This selectivity may be due to the steric accessibility of the radical species to the hydroxyl groups on the iriflophenone structure. Mangiferin, with its xanthone core, generally exhibits broader and more potent antioxidant activity compared to IPG.[8][9]
Signaling Pathways and Mechanisms of Action
The antidiabetic effects of Iriflophenone-3-C-beta-glucoside are not limited to α-glucosidase inhibition. It also appears to enhance glucose uptake in cells, potentially through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis and its activation can lead to increased glucose transport and utilization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme.
-
Preparation of Solutions:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.
-
Prepare various concentrations of the test compounds (Iriflophenone-3-C-beta-glucoside and its analogs) and a positive control (acarbose) in the buffer containing a small amount of DMSO if necessary for solubility.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
ABTS Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
In a suitable container (e.g., cuvette or microplate well), add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the decrease in absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the initial absorbance of the ABTS•+ solution and A_sample is the absorbance after reacting with the test compound.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion
Iriflophenone-3-C-beta-glucoside and its analogs represent a promising class of natural compounds with multifaceted biological activities. Their structure, particularly the C-glycosidic linkage and the polyphenolic nature of the benzophenone or xanthone core, is fundamental to their antidiabetic, antibacterial, and antioxidant properties. While IPG itself is a potent agent, further research into its analogs, such as the diglucoside derivative, is warranted to fully elucidate the structure-activity relationships and to identify compounds with enhanced therapeutic profiles. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the potential of these compounds in drug discovery and development.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Mangiferin Compares to Other Natural Extracts? - Chenlang [chenlangbio.com]
- 9. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to Iriflophenone-3-C-beta-glucoside in the Brine Shrimp Lethality Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cytotoxicity of Iriflophenone-3-C-beta-glucoside, a naturally occurring benzophenone derivative, utilizing the well-established brine shrimp lethality test. Through a comparative analysis with other natural compounds, this document aims to offer valuable insights for preliminary toxicity screening and drug discovery endeavors.
Performance Snapshot: Iriflophenone-3-C-beta-glucoside in Context
The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary toxicity screen for natural products. The median lethal concentration (LC50 or LD50), the concentration of a substance that is lethal to 50% of the test organisms, is a key indicator of cytotoxic potential. A lower LC50/LD50 value signifies higher toxicity.
Recent studies have determined the LD50 of Iriflophenone-3-C-beta-glucoside to be 10.037 ± 2.8 µg/mL in the brine shrimp lethality test. This finding suggests a notable level of cytotoxicity. To contextualize this result, the following table presents a comparison with other natural compounds and extracts evaluated using the same assay.
| Compound/Extract | Test Organism | LC50/LD50 (µg/mL) | Reference Standard |
| Iriflophenone-3-C-beta-glucoside | Artemia salina | 10.037 ± 2.8 | Potassium dichromate |
| Ethanolic Extract of Red Betel Leaves | Artemia salina | 31.556 | Not Specified |
| Ethanolic Extract of Green Betel Leaves | Artemia salina | 44.975 | Not Specified |
| Methanolic Extract of Excoecaria agallocha | Artemia salina | 26.05 | Vincristine sulphate (LC50 = 1.54 µg/mL) |
| Vincristine Sulphate (Standard anticancer drug) | Artemia salina | 1.25 | Not Applicable |
| Ethanolic Extract of Lantana camara | Artemia salina | 55 | Not Specified |
| Ethanolic Extract of Chromolaena odorata | Artemia salina | 10 | Not Specified |
| Ethanolic Extract of Euphorbia hirta | Artemia salina | 100 | Not Specified |
Experimental Corner: The Brine Shrimp Lethality Test Protocol
The brine shrimp lethality test is a widely used bioassay for the preliminary assessment of toxicity. The methodology employed in the cited studies generally adheres to the following protocol:
1. Hatching of Brine Shrimp Cysts:
-
Brine shrimp (Artemia salina) cysts are hatched in a container filled with artificial seawater (typically 38 g/L sea salt in distilled water).
-
The container is well-aerated and kept under a light source at a constant temperature (around 28-30°C) for 24-48 hours.
-
After hatching, the actively swimming nauplii (larvae) are collected for the assay.
2. Preparation of Test Solutions:
-
The test compound (Iriflophenone-3-C-beta-glucoside) and reference standards are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions are then prepared from the stock solution using artificial seawater to achieve the desired test concentrations.
3. Bioassay Procedure:
-
A specific number of brine shrimp nauplii (typically 10-15) are introduced into vials or wells of a multi-well plate.
-
The prepared test solutions of varying concentrations are added to the vials.
-
A control group containing the solvent and artificial seawater without the test compound is also maintained.
-
The vials are kept under illumination for 24 hours.
4. Data Collection and Analysis:
-
After 24 hours, the number of surviving nauplii in each vial is counted.
-
The percentage of mortality is calculated for each concentration.
-
The median lethal concentration (LC50 or LD50) is then determined using statistical methods, such as probit analysis.
Visualizing the Process and Potential Mechanisms
To further elucidate the experimental process and potential biological pathways, the following diagrams are provided.
Caption: Experimental workflow of the brine shrimp lethality test.
While specific signaling pathways for Iriflophenone-3-C-beta-glucoside's cytotoxicity have not been fully elucidated, studies on structurally related benzophenones suggest an involvement of apoptosis. The following diagram illustrates a potential intrinsic apoptosis pathway that may be activated.
Caption: A potential intrinsic apoptosis signaling pathway for benzophenones.
Disclaimer: The depicted signaling pathway represents a potential mechanism of action for benzophenone derivatives and is not yet specifically confirmed for Iriflophenone-3-C-beta-glucoside. Further research is required to validate this pathway for the specific compound.
This guide serves as a foundational resource for understanding the cytotoxic profile of Iriflophenone-3-C-beta-glucoside. The presented data and protocols are intended to support further investigation and development in the fields of pharmacology and drug discovery.
Comparative Analysis of α-Glucosidase Inhibitory Activity: A Head-to-Head Evaluation with Acarbose
Introduction: The management of postprandial hyperglycemia is a cornerstone of therapy for type 2 diabetes mellitus. One effective strategy is the inhibition of α-glucosidase, a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively blunt the sharp rise in blood glucose levels after a meal.[1][3] Acarbose is a widely prescribed α-glucosidase inhibitor; however, its use can be associated with gastrointestinal side effects, prompting the search for novel, potent, and better-tolerated alternatives from both natural and synthetic origins.[4][5][6] This guide provides a head-to-head comparison of the inhibitory activity of various compounds against α-glucosidase, using acarbose as the benchmark.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of an inhibitor. The table below summarizes the reported IC50 values for a selection of natural and synthetic compounds compared to acarbose. It is important to note that IC50 values for acarbose can vary significantly depending on the enzyme source (e.g., yeast, mammalian) and specific assay conditions.[3][4]
| Compound/Extract | Class | Source Organism/Origin | IC50 Value | Acarbose IC50 (in same study) | Fold-Superiority to Acarbose (Approx.) | Reference |
| Reference Standard | ||||||
| Acarbose | Pseudo-oligosaccharide | Synthetic | 4.2 - 1400 µM | N/A | N/A | [2][5] |
| 25.5 - 151.1 µg/mL | N/A | N/A | [7][8] | |||
| Natural Compounds | ||||||
| (-)-epigallocatechin-gallate | Polyphenol | Caesalpinia paraguariensis | 5.2 µM | 1400 µM | 269x | [2] |
| Akebonoic acid | Pentacyclic triterpenoid | Akebia quinata | 9 µM | 409 µM | 45x | [4] |
| Bisdemethoxycurcumin | Curcuminoid | Curcuma longa | 23.0 µM | Not specified | N/A | [1] |
| Quercetin | Flavonoid | Bauhinia pulla | 5.41 µg/mL (20 µM) | 124.5 µg/mL | 23x | [9] |
| Isoscutellarein‐8‐O‐β‐D‐glucopyranoside | Flavonoid | Adenosma bracteosum | 1.40 µg/mL | 14.0 µg/mL | 10x | [4] |
| Synthetic/Modified Compounds | ||||||
| Aurone Analogue (13) | Phenylureidoaurone | Synthetic | 4.2 µM | 750 µM | 178x | [5] |
| Acarviosine-glucose | Acarbose derivative | Synthetic | Not specified | Not specified | 430x (vs. baker's yeast α-glucosidase) | [10] |
| Terphenyllin | p-Terphenyl | Synthetic | 4.79 - 15 µM | 707.9 µM | ~47-148x | [11] |
| Plant Extracts | ||||||
| Tamarix nilotica (30% Methanol Fraction) | Mixed | Plant Extract | 5.21 µg/mL | 151.1 µg/mL | 29x | [8] |
| Hyophorbe lagenicaulis (60% Ethanolic Extract) | Mixed | Plant Extract | 41.25 µg/mL | 25.50 µg/mL | 0.6x | [7] |
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination and comparison of α-glucosidase inhibitory activity.[3] The most common method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[4]
α-Glucosidase Inhibition Assay Protocol
This protocol is based on methodologies frequently cited in the literature.[8][9][12]
1. Reagents and Materials:
-
α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae, EC 3.2.1.20)
-
Phosphate buffer (e.g., 50-100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 1 mM in buffer)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO, buffer)
-
Acarbose (positive control)
-
Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.[12] Include wells for a positive control (acarbose) and a negative control (solvent only).
-
Add a solution of α-glucosidase enzyme (e.g., 2 U/mL) to each well and pre-incubate the mixture for 5-10 minutes at 37°C.[12]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.[12]
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[12]
-
Terminate the reaction by adding 50 µL of the stop solution (e.g., 1 M Na₂CO₃).[12] This raises the pH and stops the enzymatic reaction, while also developing the color of the product.
-
Measure the absorbance of the yellow-colored product, p-nitrophenol (pNP), at 405 nm using a microplate reader.[12]
3. Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula[12][13]: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100
-
A_control: Absorbance of the enzyme and substrate without inhibitor.
-
A_blank: Absorbance of the buffer and substrate without the enzyme.
-
A_sample: Absorbance of the enzyme, substrate, and test compound.
-
A_sample_blank: Absorbance of the test compound and substrate without the enzyme.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.[3]
Visualizations: Pathway and Workflow
Mechanism of Action
α-Glucosidase inhibitors act in the small intestine to delay the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate of glucose absorption and lowering the postprandial glucose peak.[3]
Experimental Workflow
The following diagram outlines the key steps involved in the in vitro colorimetric assay used to screen for and quantify the activity of α-glucosidase inhibitors.
References
- 1. α-glucosidase inhibitors from plants: A natural approach to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
Reproducibility and inter-laboratory validation of Iriflophenone-3-C-beta-glucoside analytical methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for the quantification of Iriflophenone-3-C-β-glucoside (IP3G), a significant bioactive compound found in various plant species. The focus is on the reproducibility and validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This document summarizes key performance characteristics based on available scientific literature to aid researchers in selecting the most appropriate method for their specific applications.
Executive Summary
The analysis of Iriflophenone-3-C-β-glucoside is crucial for the quality control of herbal raw materials and products.[1] Currently, ELISA and HPLC are the two predominant methods for the quantification of IP3G. A study has been conducted to develop an indirect competitive ELISA for IP3G and has compared its performance with an existing HPLC method.[1][2] While single-laboratory validation data is available for the ELISA method, demonstrating good precision and accuracy, detailed validation parameters for a dedicated HPLC method for IP3G are not as extensively documented in publicly available literature. Notably, no inter-laboratory validation studies for either method were identified, highlighting a gap in the comprehensive assessment of their reproducibility across different laboratories.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the ELISA and HPLC methods based on published data. It is important to note that the HPLC data is inferred from a comparative study and not from a dedicated HPLC validation report for IP3G.
Table 1: Comparison of Analytical Method Performance for Iriflophenone-3-C-β-glucoside Quantification
| Parameter | Indirect Competitive ELISA | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 100 to 1560 ng/mL[1][2] | Information not available |
| Accuracy (Recovery) | 96.0% to 99.0%[1][2] | Information not available |
| Precision (Intra-assay CV) | 1.19% to 2.07%[1][2] | Information not available |
| Precision (Inter-assay CV) | 3.76% to 7.15%[1][2] | Information not available |
| Limit of Detection (LOD) | Information not available | Information not available |
| Limit of Quantitation (LOQ) | Information not available | Information not available |
| **Correlation (R²) ** | A correlation of R² = 0.9321 was found with the HPLC method[1][2] | A correlation of R² = 0.9321 was found with the ELISA method[1][2] |
Experimental Protocols
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on the developed method for the determination of IP3G from Aquilaria spp.[2]
Materials:
-
Polyclonal antibody against Iriflophenone-3-C-β-glucoside
-
Iriflophenone-3-C-β-glucoside standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well microplate with the polyclonal antibody against IP3G diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the IP3G standard or sample extracts and a fixed amount of enzyme-conjugated IP3G to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of IP3G in the samples is inversely proportional to the color intensity.
High-Performance Liquid Chromatography (HPLC) Protocol
The following HPLC protocol was used for the quantification of IP3G in a study comparing it with an ELISA method.[1]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1200)[1]
-
Reversed-phase C18 column (e.g., Merck LiChrospher 100, C18, 250 × 4 mm, 5 μm)[1]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 15% acetonitrile in 0.01% acetic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV detection at 330 nm.[1]
-
Injection Volume: Not specified.
Sample Preparation:
-
Extract plant material with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm filter before injection.
Visualizing the Methodologies
Experimental Workflow: Indirect Competitive ELISA
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Iriflophenone-3-C-beta-glucoside
For Immediate Reference: Treat Iriflophenone-3-C-beta-glucoside as a hazardous chemical waste. Do not dispose of it down the drain or in regular solid waste streams. Follow your institution's specific hazardous waste disposal protocols.
I. Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Work Area:
-
All handling of Iriflophenone-3-C-beta-glucoside for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of Iriflophenone-3-C-beta-glucoside, whether in pure solid form, in solution, or as contaminated materials, must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.
Step 1: Waste Identification and Classification
-
Unless explicitly confirmed otherwise by your institution's EHS department, treat all Iriflophenone-3-C-beta-glucoside waste as hazardous chemical waste.[1][2][3] This includes:
-
Pure, unused, or expired solid compound.
-
Solutions containing Iriflophenone-3-C-beta-glucoside.
-
Contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).
-
Step 2: Waste Segregation
-
Proper segregation is critical to prevent dangerous chemical reactions.[3][4]
-
Solid Waste: Collect solid Iriflophenone-3-C-beta-glucoside and contaminated dry materials in a designated, compatible solid waste container. This container should be clearly labeled for "Solid Hazardous Waste."
-
Liquid Waste: Collect solutions containing Iriflophenone-3-C-beta-glucoside in a designated, compatible liquid waste container.
-
Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers unless the solvent system dictates otherwise.[4]
-
The choice of container material (e.g., glass, polyethylene) should be compatible with the solvent used. Plastic is often preferred for waste storage.[2]
-
-
Step 3: Waste Container Labeling
-
Properly label all waste containers immediately upon starting waste accumulation.[2][3] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "Iriflophenone-3-C-beta-glucoside ". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and the solvent(s) used for liquid waste.
-
The date when the first waste was added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][4]
-
The SAA must be at or near the point of waste generation.[2]
-
Ensure waste containers are kept securely closed at all times, except when adding waste.[1][4]
Step 5: Arranging for Disposal
-
Once the waste container is full or you have no further need to accumulate this type of waste, arrange for its collection by your institution's hazardous waste management team.[1][2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Disposal of Empty Containers
-
A container that held Iriflophenone-3-C-beta-glucoside should be managed as hazardous waste.
-
If the compound is classified as acutely hazardous by your institution, the container must be triple-rinsed with a suitable solvent.[1] The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[1]
-
After proper decontamination (if applicable), deface or remove all chemical labels from the empty container before disposing of it as regular trash or glass waste, in accordance with your facility's policies.[1]
IV. Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
For a solid spill, carefully sweep or wipe it up, avoiding dust generation.
-
For a liquid spill, use absorbent pads to soak up the material.
-
Collect all contaminated absorbent materials and any contaminated PPE in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
V. Experimental Protocol: General Chemical Waste Handling
This protocol outlines the general methodology for handling chemical waste in a laboratory setting, applicable to Iriflophenone-3-C-beta-glucoside.
Objective: To safely collect, store, and prepare chemical waste for disposal in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and compatible hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE. Perform all waste handling within a chemical fume hood.
-
Container Selection: Obtain a designated waste container compatible with the chemical waste being generated (e.g., a high-density polyethylene container for many organic and aqueous solutions).
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in the generator's name, lab location, and the date.
-
Waste Addition:
-
For liquid waste , carefully pour the waste into the container, using a funnel if necessary, to avoid spills.
-
For solid waste , place the contaminated materials or solid chemical directly into the solid waste container.
-
-
Content Identification: As waste is added, list the full chemical name and approximate quantity of each component on the label.
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Place the container in the designated Satellite Accumulation Area.
-
Disposal Request: When the container is full, or the project is complete, submit a chemical waste collection request to your institution's EHS department.
VI. Data Presentation
As no quantitative data for disposal (e.g., degradation rates under specific conditions) is available from the search results, a comparative data table cannot be generated. The primary "data" in this context are the procedural steps and safety requirements.
VII. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Iriflophenone-3-C-beta-glucoside.
Caption: Disposal Workflow for Iriflophenone-3-C-beta-glucoside.
References
Personal protective equipment for handling Iriflophenone-3-C-beta-flucoside
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Iriflophenone-3-C-beta-glucoside.
This document provides critical safety and logistical information for the laboratory use of Iriflophenone-3-C-beta-glucoside (CAS No. 104669-02-5). Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification
Iriflophenone-3-C-beta-glucoside is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Iriflophenone-3-C-beta-glucoside to minimize exposure risk. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation of dust particles, which can cause respiratory irritation.[1] Use in a well-ventilated area or under a fume hood. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and subsequent irritation.[2] Inspect gloves for tears or holes before each use. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of Iriflophenone-3-C-beta-glucoside and ensuring a safe laboratory environment.
Handling:
-
Avoid generating dust when working with the solid form.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Iriflophenone-3-C-beta-glucoside in a laboratory setting.
Disposal Plan
The disposal of Iriflophenone-3-C-beta-glucoside and its containers must be conducted in accordance with local, state, and federal regulations. Improper disposal can pose a significant environmental risk.
Waste Identification and Segregation:
-
Identify: All waste containing Iriflophenone-3-C-beta-glucoside, including contaminated labware and PPE, must be treated as hazardous waste.
-
Segregate: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and properly labeled container.
Disposal Procedure:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, collect in a compatible, labeled waste container. Do not dispose of it down the drain.
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container may be disposed of as non-hazardous waste, but it is best practice to deface the label.
All chemical waste must be disposed of through a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Iriflophenone-3-C-beta-glucoside.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
